Olaquindox-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHTASYUMWZCC-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676082 | |
| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189487-82-8 | |
| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Olaquindox-d4 in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Olaquindox-d4 in scientific research. Primarily utilized as an internal standard, this deuterated analogue of Olaquindox is crucial for the accurate quantification of Olaquindox and its metabolites in complex biological matrices. This guide will delve into its core applications, present relevant quantitative data, detail experimental protocols, and visualize key processes to support researchers in drug development and food safety analysis.
Core Application: Internal Standard in Quantitative Analysis
This compound serves as an indispensable tool in analytical chemistry, specifically in isotope dilution mass spectrometry (IDMS) techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and identical physicochemical properties to the non-labeled Olaquindox, combined with its distinct mass difference, allow it to function as an ideal internal standard.
The primary purpose of using this compound is to correct for the variability inherent in analytical procedures, including:
-
Sample Preparation: Losses during extraction and clean-up steps.
-
Matrix Effects: Signal suppression or enhancement caused by other components in the sample matrix.
-
Instrumental Analysis: Variations in injection volume and instrument response.
By introducing a known amount of this compound to a sample at the beginning of the analytical workflow, the ratio of the analyte (Olaquindox or its metabolites) to the internal standard can be measured. This ratio remains constant throughout the process, enabling precise and accurate quantification of the target compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing analytical methods for the detection of Olaquindox and its metabolites, where a deuterated internal standard like this compound is typically employed.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Olaquindox and its Metabolites
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Citation |
| Olaquindox (OLA) | Swine & Poultry Feed | 80 | 110 | [1][2] |
| Desoxyolaquindox (DOLQ) | Swine Muscle & Liver | 0.01 | 0.02 | [3] |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Muscle & Liver | 0.25 | 0.5 | [3] |
| O1 (N1-deoxyolaquindox) | Pig & Broiler Tissues | 5 | 10 | |
| O2 (deoxyolaquindox) | Pig & Broiler Tissues | 5 | 10 | |
| O3 (2-carboxamide-3-methylquinoxaline-N4-oxide) | Pig & Broiler Tissues | 10 | 20 | |
| O4 (2-carboxymethylaminocarbonyl-3-methylquinoxaline-N4-oxide) | Pig & Broiler Tissues | 10 | 20 | |
| O5 (2-carboxymethylaminocarbonyl-3-methylquinoxaline) | Pig & Broiler Tissues | 10 | 20 | |
| O6 (3-methyl-quinoxaline-2-carboxylic acid) | Pig & Broiler Tissues | 10 | 20 |
Table 2: Recovery Rates and Reproducibility of Analytical Methods
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Olaquindox (OLA) | Swine & Poultry Feed | 95.07 - 104.62 | < 15 | [1][2] |
| Carbadox (CBX) & Olaquindox (OLA) related residues | Swine Muscle & Liver | > 79.1 | < 9.2 | [3] |
| Olaquindox (OLA) | Feedstuff | 80 - 110 | Repeatability: 2.5 - 6.2, Reproducibility: 12.8 - 20.0 | [4] |
Experimental Protocols
While a specific, universally adopted protocol for the use of this compound is not available, the following represents a generalized and robust methodology based on common practices in published research for the analysis of Olaquindox and its metabolites in animal tissues.
General Experimental Workflow for Residue Analysis
The following diagram illustrates the typical workflow for the analysis of Olaquindox residues in biological samples using this compound as an internal standard.
Detailed Methodologies
Objective: To quantify the concentration of Olaquindox and its primary metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), in swine liver tissue.
Materials:
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Olaquindox analytical standard, MQCA analytical standard, this compound internal standard.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator, LC-MS/MS system.
Procedure:
-
Sample Preparation and Fortification:
-
Weigh 2 grams of homogenized swine liver tissue into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to each sample, vortex briefly.
-
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid).
-
Homogenize the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 50% methanol in water.
-
Elute the analytes with 5 mL of 5% ammonia in methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olaquindox: Precursor ion > Product ion 1, Product ion 2
-
MQCA: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Olaquindox and MQCA standards, each containing the same fixed concentration of this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of the analytes in the samples by interpolating their area ratios on the calibration curve.
-
Proposed Mechanism of Action of Olaquindox
The antibacterial activity of Olaquindox is attributed to its ability to induce DNA damage within bacterial cells. The following diagram illustrates a simplified proposed mechanism.
Conclusion
This compound is a critical reagent in modern analytical laboratories, enabling the precise and accurate quantification of Olaquindox and its metabolites in complex matrices. Its role as an internal standard is fundamental to ensuring the reliability of data in food safety monitoring, pharmacokinetic studies, and other areas of drug development research. The methodologies outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for these compounds.
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Olaquindox-d4 (CAS Number: 1189487-82-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olaquindox-d4, a deuterium-labeled isotopologue of the antibacterial agent Olaquindox. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and veterinary sciences.
Introduction
This compound is the deuterium-labeled form of Olaquindox, a quinoxaline 1,4-dioxide derivative.[1] Olaquindox has been utilized as a growth promoter in animal feed due to its antibacterial properties.[2] this compound, with the CAS number 1189487-82-8, serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Olaquindox and its metabolites in various biological matrices.[3] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled parent compound in mass spectrometric analysis, while maintaining similar chemical and physical properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its parent compound, Olaquindox, are summarized in the table below for easy comparison.
| Property | This compound | Olaquindox | Reference(s) |
| CAS Number | 1189487-82-8 | 23696-28-8 | [4] |
| Molecular Formula | C₁₂H₉D₄N₃O₄ | C₁₂H₁₃N₃O₄ | [1] |
| Molecular Weight | 267.27 g/mol | 263.25 g/mol | [1][5] |
| Appearance | Pale Yellow Crystals | Pale yellow crystals | [6] |
| Melting Point | 209°C (decomposes) | 209°C (decomposes) | [6][7] |
| Solubility | No specific data available | Slightly soluble in water, insoluble in most organic solvents. Soluble in DMSO. | [6] |
| LogP | 1.30210 | -0.2 | [7][8] |
| pKa | No specific data available | 10 | [8] |
Mechanism of Action of Olaquindox
The antibacterial activity of Olaquindox, and by extension the chemical behavior of this compound, is attributed to its ability to interfere with bacterial DNA synthesis.[9] The primary mechanism involves the inhibition of DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling and untangling DNA during replication.[9] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.
Furthermore, quinoxaline 1,4-dioxides like Olaquindox are known to be bioreductive compounds.[9] Under anaerobic or hypoxic conditions, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS).[9] These ROS can cause oxidative damage to various cellular components, including DNA, further contributing to the compound's bactericidal effects.
Caption: Proposed mechanism of action of Olaquindox leading to bacterial cell death.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Olaquindox and its metabolites in complex matrices such as animal feed and tissues. Below is a generalized experimental workflow for such an analysis using LC-MS/MS.
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
A detailed protocol for the extraction and clean-up of Olaquindox from animal feed is outlined below, adapted from a validated LC-MS/MS method.[10][11]
Materials:
-
Homogenized fodder sample
-
Methanol/water (5:95, v/v)
-
Methanol/water (60:40, v/v)
-
0.1 M HCl
-
0.02 M HCl
-
50 mL centrifuge tubes
-
Vortex mixer
-
Shaker
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PPL, 200 mg)
-
Nylon syringe filters
Procedure:
-
Accurately weigh 2 g of the homogenized fodder sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound solution.
-
Add 20 mL of methanol/water (5:95), cap the tube, and vortex for 1 minute.
-
Place the sample on a shaker and shake for 45 minutes at 200 rpm in the dark.
-
Centrifuge the sample at 8,000 rpm for 10 minutes.
-
Transfer the supernatant for SPE cleanup.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load 2 mL of the extraction supernatant onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of 0.02 M HCl, 2 mL of 0.1 M HCl, and 2 mL of methanol/water (5:95).
-
Elute the analytes with 2 mL of methanol/water (60:40).
-
Filter the eluent through a nylon syringe filter. The sample is now ready for LC-MS/MS analysis.
Caption: General experimental workflow for the analysis of Olaquindox using this compound.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of Olaquindox.
| Parameter | Value |
| LC System | Agilent 1260 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Time (min) |
| 0 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 5.5 | |
| 7.5 | |
| 7.6 | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 7 L/min |
| Nebulizer | 35 psi |
| Capillary Voltage | 3000 V |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Olaquindox | 264 | 212 | 110 | 20 |
| 143 | 110 | 30 | ||
| This compound | 268 | 216 | - | - |
| 147 | - | - |
Note: The MRM transitions for this compound are predicted based on the structure and may require optimization.
Spectroscopic Data
-
¹³C NMR Spectrum of Olaquindox: Available in public databases such as PubChem.[8]
-
FTIR Spectrum of Olaquindox: Available in public databases such as PubChem.[8]
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not available. The synthesis of isotopically labeled compounds is a specialized process. Generally, the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] For the synthesis of this compound, a deuterated starting material, likely a deuterated version of a precursor to the side chain, would be required.
Conclusion
This compound is an essential analytical tool for researchers studying the pharmacokinetics, metabolism, and residue levels of Olaquindox. Its use as an internal standard in LC-MS/MS methods allows for accurate and precise quantification. While detailed spectroscopic and synthesis data are not widely available, this guide provides a comprehensive overview of its properties and applications based on current knowledge. Researchers are encouraged to consult supplier documentation and the cited literature for further details.
References
- 1. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1189487-82-8 | LGC Standards [lgcstandards.com]
- 5. Olaquindox | 23696-28-8 | FO26542 | Biosynth [biosynth.com]
- 6. fao.org [fao.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olaquindox | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
The Role of Deuterium Labeling in Olaquindox-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of deuterium labeling in Olaquindox-d4, primarily focusing on its application as an internal standard in quantitative bioanalytical methods. By providing a stable, isotopically distinct analog of Olaquindox, this compound is an indispensable tool for ensuring the accuracy and reliability of analytical data, particularly in complex matrices encountered in drug metabolism, pharmacokinetics, and residue analysis.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary purpose of using this compound is to serve as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle of this technique is the addition of a known quantity of the isotopically labeled standard to a sample prior to any processing steps.
Because this compound is chemically identical to Olaquindox, it experiences the same variations during sample preparation, such as extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte (Olaquindox) to the internal standard (this compound), these variations can be effectively normalized, leading to highly accurate and precise quantification.
Physicochemical Properties and Mass Shift
The key difference between Olaquindox and this compound lies in the replacement of four hydrogen atoms with deuterium atoms. This results in a predictable increase in the molecular weight of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Olaquindox | C₁₂H₁₃N₃O₄ | 263.25 |
| This compound | C₁₂H₉D₄N₃O₄ | 267.28 |
This mass shift of +4 Da is crucial for mass spectrometric detection, allowing the instrument to differentiate between the analyte and the internal standard while maintaining virtually identical chemical properties.
Advantages of Deuterium Labeling in this compound
The use of this compound as an internal standard offers several distinct advantages in analytical testing:
-
Co-elution with Analyte: Due to its similar physicochemical properties, this compound co-elutes very closely with Olaquindox under typical reversed-phase liquid chromatography conditions. This is critical for compensating for matrix effects that can vary across a chromatographic peak.
-
Similar Ionization Efficiency: Both labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source, ensuring that the ratio of their signals accurately reflects their concentration ratio.
-
Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., liquid-liquid extraction, solid-phase extraction) is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for systemic and random errors, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.
Experimental Protocol: Quantification of Olaquindox in Swine Muscle Tissue using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Olaquindox in a biological matrix using this compound as an internal standard.
Sample Preparation Workflow
Caption: Workflow for the extraction of Olaquindox from swine muscle.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olaquindox | 264.1 | 188.1 | 20 |
| 264.1 | 158.1 | 25 | |
| This compound | 268.1 | 192.1 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Interpretation
The quantification of Olaquindox is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Olaquindox and a constant concentration of this compound.
Caption: Data analysis workflow for quantification.
Signaling Pathways and Logical Relationships
The use of a deuterium-labeled internal standard is a cornerstone of good analytical practice, ensuring data integrity in various stages of drug development and regulatory submission.
Caption: The central role of this compound in enabling accurate analysis.
Conclusion
Deuterium labeling of Olaquindox to create this compound provides a robust and reliable internal standard for quantitative analysis. Its use in isotope dilution mass spectrometry is essential for mitigating analytical variability and ensuring the generation of high-quality data. This is of paramount importance for researchers, scientists, and drug development professionals in making informed decisions throughout the lifecycle of a pharmaceutical product, from early-stage research to regulatory compliance and post-market surveillance. The principles and methodologies outlined in this guide underscore the significance of this technique in modern analytical science.
An In-Depth Technical Guide to the Antibacterial Mechanism of Action of Olaquindox
Executive Summary: Olaquindox, a quinoxaline-1,4-dioxide derivative, is a broad-spectrum antibacterial agent primarily used as a veterinary feed additive to promote growth and prevent enteric diseases. Its efficacy stems from a multi-pronged mechanism of action centered on the disruption of fundamental bacterial cellular processes. The core antibacterial strategies of Olaquindox involve the direct inhibition of DNA synthesis through the dysfunction of DNA gyrase and the generation of significant oxidative stress via the production of reactive oxygen species (ROS). This cascade of events leads to catastrophic DNA damage, observable morphological changes such as cell filamentation, and ultimately, bacterial cell death. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Antibacterial Mechanisms
The antibacterial activity of Olaquindox is not attributed to a single mode of action but rather to a synergistic assault on bacterial DNA and cellular integrity. The two primary mechanisms are the inhibition of DNA synthesis and the induction of lethal oxidative stress.
Inhibition of DNA Synthesis via DNA Gyrase Dysfunction
A primary molecular target of Olaquindox is bacterial DNA synthesis.[1][2] The mechanism involves the impairment of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process critical for relieving torsional strain during DNA replication and transcription.
By interfering with DNA gyrase function, Olaquindox prevents the proper management of DNA topology. This leads to the stalling of the replication fork, the accumulation of DNA strand breaks, and the ultimate failure of the cell to replicate its genome, triggering cell death.[3]
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
Olaquindox is a member of the quinoxaline 1,4-di-N-oxides (QdNOs), a class of bioreductive compounds.[4] Under anaerobic or microaerophilic conditions, which are common in the gut environment, bacterial reductases metabolize the N-oxide groups of Olaquindox. This metabolic activation generates highly reactive intermediates and a surge of intracellular reactive oxygen species (ROS), including hydroxyl radicals (•OH).[4][5]
This flood of ROS overwhelms the bacterial cell's antioxidant defenses, inducing a state of severe oxidative stress.[1] These ROS indiscriminately attack and damage critical cellular macromolecules, including DNA, proteins, and lipids in the cell membrane.[4][6][7] The oxidative damage to DNA is particularly lethal, causing strand breaks and the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), further contributing to the drug's bactericidal effect.[3][8]
Downstream Cellular Consequences
The dual-action mechanism of Olaquindox triggers a series of observable and detrimental effects on bacterial cells.
-
DNA Damage and Mutagenesis: Olaquindox is a potent DNA-damaging agent, a fact confirmed through various genotoxicity assays.[8][9] It causes chromosomal aberrations, DNA strand breaks, and is mutagenic in bacterial systems like the Ames test and Bacillus subtilis rec assay.[9]
-
Morphological and Structural Damage: Bacteria exposed to Olaquindox exhibit distinct morphological changes. Notably, species like Clostridium perfringens and Brachyspira hyodysenteriae become elongated and filamentous.[4] This is a classic indicator of the inhibition of DNA replication and cell division, where cell growth continues without corresponding cell separation. Furthermore, severe damage to the cell wall and membrane, likely exacerbated by lipid peroxidation from ROS, leads to cytoplasmic leakage and cell lysis.[4]
Quantitative Data Presentation
The antibacterial potency and cellular effects of Olaquindox have been quantified in several studies. The following tables summarize key data regarding its minimum inhibitory concentrations (MIC) and its capacity to induce ROS.
Antibacterial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 1: MIC Distribution of Olaquindox against Brachyspira hyodysenteriae
| MIC (µg/mL) | Number of Isolates (n=60) | Percentage of Isolates |
|---|---|---|
| 0.25 | 1 | 1.7% |
| 0.5 | 3 | 5.0% |
| 1 | 25 | 41.7% |
| 2 | 29 | 48.3% |
| 4 | 2 | 3.3% |
Data sourced from a study on 60 isolates collected in 2006-2007.[6]
Reactive Oxygen Species (ROS) Generation
The induction of ROS was quantified by measuring the fluorescence intensity of 2',7'-dichlorofluorescein (DCF), which is produced when the probe DCFH-DA is oxidized by intracellular ROS.
Table 2: Intracellular ROS Levels in Bacteria Treated with Olaquindox
| Bacterial Strain | Treatment (Concentration) | Mean Fluorescence Intensity (Relative Units) |
|---|---|---|
| C. perfringens CVCC1125 | Control (Untreated) | ~150 |
| C. perfringens CVCC1125 | Olaquindox (1 µg/mL) | ~300 |
| C. perfringens CVCC1125 | Olaquindox (2 µg/mL) | ~450 |
| B. hyodysenteriae B204 | Control (Untreated) | ~100 |
| B. hyodysenteriae B204 | Olaquindox (0.25 µg/mL) | ~250 |
| B. hyodysenteriae B204 | Olaquindox (0.5 µg/mL) | ~400 |
Data are approximated from graphical representations in Xu et al. (2016) and demonstrate a clear dose-dependent increase in ROS production.[3]
Key Experimental Protocols
The mechanisms of Olaquindox have been elucidated through several key experimental methodologies.
Protocol for Quantification of Intracellular ROS
This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Bacterial Culture: Grow the target anaerobic bacteria (e.g., C. perfringens) to the mid-logarithmic phase under appropriate anaerobic conditions.
-
Treatment: Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in fresh medium. Treat the cells with varying concentrations of Olaquindox (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 1-3 hours). An untreated culture serves as the negative control.
-
Probe Incubation: Add DCFH-DA to each sample to a final concentration of 10 µM. Incubate the cells in the dark for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a spectrofluorometer (Excitation: 488 nm, Emission: 525 nm) or visualize using fluorescence microscopy.
-
Data Analysis: Compare the fluorescence intensity of the Olaquindox-treated samples to the untreated control to determine the relative increase in ROS levels.
Protocol for Morphological Analysis via Scanning Electron Microscopy (SEM)
This protocol outlines the steps to visualize Olaquindox-induced changes in bacterial morphology.
-
Sample Preparation: Treat bacterial cultures with Olaquindox at sublethal and lethal concentrations as described in the ROS protocol.
-
Fixation: Harvest and wash the cells with PBS. Fix the cells in a 2.5% glutaraldehyde solution in a suitable buffer (e.g., cacodylate or phosphate buffer) overnight at 4°C to preserve cellular structures.
-
Dehydration: After washing the fixed cells, dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 85%, 95%, and 100%) for 15 minutes at each concentration.
-
Drying: Subject the samples to critical point drying using liquid CO₂ to prevent cellular collapse that can occur with air drying.
-
Coating: Mount the dried samples onto stubs and sputter-coat them with a thin layer of a conductive metal, such as gold or gold-palladium.
-
Imaging: Visualize the samples using a scanning electron microscope, capturing images at various magnifications to observe changes in cell shape, size, and surface integrity.
Protocol for DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a standard method for quantifying DNA damage. While most quantitative Olaquindox data comes from eukaryotic cells, the protocol can be adapted for bacteria.[4][8]
-
Cell Treatment: Expose bacterial cells to Olaquindox.
-
Embedding: Mix a small volume of the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer (containing detergent and high salt) to dissolve cell membranes and remove proteins, leaving behind the bacterial nucleoid.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline or neutral buffer. Apply an electric field. The negatively charged DNA will migrate towards the anode.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further from the nucleoid, forming a "comet tail."
-
Quantification: Use image analysis software to measure parameters such as the percentage of DNA in the tail, tail length, and tail moment, which are proportional to the amount of DNA damage.[1][12]
Conclusion
The antibacterial mechanism of Olaquindox is a robust, dual-action process that effectively neutralizes a broad spectrum of pathogenic bacteria. By simultaneously inhibiting the essential DNA gyrase enzyme and inducing massive, ROS-mediated oxidative damage, Olaquindox disrupts DNA replication, compromises genomic integrity, and causes widespread cellular damage. These primary actions lead to observable secondary effects, including bacterial filamentation and cell lysis, culminating in a potent bactericidal outcome. This in-depth understanding of its molecular action underscores its efficacy as a veterinary therapeutic and growth promoter.
References
- 1. mdpi.com [mdpi.com]
- 2. A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity of quinocetone, cyadox and olaquindox in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Veterinární medicína: Susceptibility of Escherichia coli, Salmonella sp. and Clostridium perfringensto organic acids and monolaurin [vetmed.agriculturejournals.cz]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
In Vivo Metabolism and Pathways of Olaquindox: A Technical Guide
Olaquindox, a quinoxaline 1,4-di-N-oxide compound, has been utilized as a growth-promoting agent in animal feed. However, concerns over its potential toxicity, including carcinogenicity and mutagenicity, have led to restrictions on its use in food-producing animals. The toxicity of Olaquindox is closely linked to its in vivo metabolism, making a thorough understanding of its metabolic fate crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the in vivo metabolism of Olaquindox, its metabolic pathways, and the experimental methodologies used for its study.
Metabolic Pathways of Olaquindox
The in vivo metabolism of Olaquindox is a complex process involving multiple enzymatic reactions that lead to a variety of metabolites. The primary metabolic transformations include reduction of the N-oxide groups, oxidation of the side chain, hydrolysis, hydroxylation, N-dealkylation, and glucuronidation. These pathways have been elucidated through studies in various animal species, including rats, chickens, and pigs.[1][2][3][4][5][6]
The major metabolic pathways are:
-
N-O Reduction: This is a principal metabolic route for Olaquindox, leading to the formation of mono-N-oxide and deoxy metabolites.[1][2][3][4] Key enzymes involved in this process include xanthine oxidoreductase, aldehyde oxidase, carbonyl reductase, and cytochrome P450 (CYP) enzymes.[1]
-
Side-Chain Oxidation: The ethanol side chain of Olaquindox can be oxidized to a carboxylic acid, followed by N-O reduction.[1][2]
-
Hydrolysis: The amide bond in the side chain can be hydrolyzed, contributing to the formation of metabolites like 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1]
-
Hydroxylation: Hydroxylation of the methyl group is another identified metabolic pathway.[5][6]
-
N-Dehydroxyethylation: This process involves the removal of the hydroxyethyl group from the side chain.[5][6]
-
Glucuronidation: As a phase II metabolic reaction, glucuronide conjugates of Olaquindox metabolites have been identified.[5][6]
Studies have identified numerous metabolites in vivo. For instance, in rats, a total of 20 metabolites were detected in urine and feces.[6] In rats, chickens, and pigs, 18, 18, and 16 metabolites were identified, respectively.[1][2] Some of the key identified metabolites include N¹-deoxyolaquindox (O1), deoxyolaquindox (O2), 2-carboxamide-3-methylquinoxaline-N⁴-oxide (O3), 2-carboxymethylaminocarbonyl-3-methylquinoxaline-N⁴-oxide (O4), 2-carboxymethylaminocarbonyl-3-methylquinoxaline (O5), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) (O6).[7][8]
Quantitative Data on Residue Depletion
The depletion of Olaquindox and its metabolites from edible tissues is a critical aspect of food safety assessment. Several studies have quantified the residues of Olaquindox and its major metabolites in pigs and broilers.
Table 1: Mean Residue Concentrations (μg/kg) of Olaquindox and its Metabolites in Pig Tissues After Oral Administration [8]
| Withdrawal Time | Tissue | O2 (Deoxyolaquindox) | O6 (MQCA) |
| 6 hours | Liver | 317.1 | - |
| 3 days | Liver | 86.5 | 35.8 |
| 7 days | Kidney | - | 45.6 |
Note: Data presented are selected from the cited study for illustrative purposes.
Table 2: Elimination Half-Lives (t1/2, days) of Deoxyolaquindox (O2) and MQCA (O6) in Pigs and Broilers [7]
| Analyte | Species | Liver | Kidney |
| O2 | Pigs | 2.04-2.46 | 2.04-2.46 |
| O2 | Broilers | >4 | >4 |
| O6 | Pigs | 1.78-2.28 | 1.78-2.28 |
| O6 | Broilers | - | - |
Note: The half-life for O2 in broilers was significantly longer than in pigs.
Table 3: Tissue Depletion of MQCA in Pigs After Dietary Administration of Olaquindox [9]
| Tissue | Half-life (days) |
| Muscle | 12 |
| Liver | 8 |
| Kidney | 15 |
| Fat | 8 |
| Plasma | 6 |
Experimental Protocols
The investigation of Olaquindox metabolism involves a series of well-defined experimental procedures, from animal administration to sample analysis.
-
Objective: To identify and characterize the metabolites of Olaquindox in different animal species.[1][2]
-
Animal Models: Rats, chickens, and pigs of both genders.[1][2]
-
Sample Collection: Urine, plasma, feces, liver, kidney, and muscle samples were collected at specified time points.[1][2]
-
Sample Preparation:
-
Analytical Method: Liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry (LC-MS-IT-TOF) was used for the structural investigation and identification of metabolites.[1][2] Metabolite structures were elucidated based on accurate MS² spectra and comparison with the parent drug.[1][2]
-
Objective: To determine the depletion profiles of Olaquindox and its six major metabolites in edible tissues.[7][8]
-
Administration: Olaquindox was administered in the feed at a rate of 50 mg/kg for 14 consecutive days.[7][8]
-
Sample Collection: Muscle, liver, kidney, and fat samples were collected at various withdrawal times (e.g., 6 hours, 1, 3, 7, and 14 days for pigs).[7][8]
-
Sample Preparation:
-
Analytical Method: A sensitive and accurate high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method was used for the simultaneous determination of Olaquindox and its metabolites.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabolism of Carbadox, Olaquindox, Mequindox, Quinocetone an...: Ingenta Connect [ingentaconnect.com]
- 4. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of olaquindox in rat and identification of metabolites in urine and feces using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 8. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue depletion and tissue-plasma correlation of methyl-3-quinoxaline-2-carboxylic acid after dietary administration of olaquindox in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Identifying Key Metabolites of Olaquindox for Residue Analysis
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical metabolites of Olaquindox for the purpose of residue analysis in food-producing animals. The document outlines the metabolic pathways, presents quantitative data on residue depletion, and details the experimental protocols for their detection.
Introduction to Olaquindox and the Importance of Residue Analysis
Olaquindox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent and growth promoter in animal feed.[1] Due to concerns about the potential carcinogenic and mutagenic effects of its residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for Olaquindox in edible tissues.[2][3] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. Understanding the metabolic fate of Olaquindox is paramount for identifying the most appropriate marker residue for routine surveillance.
Key Metabolites of Olaquindox
Extensive metabolism of Olaquindox occurs in animals, primarily through the reduction of the N-oxide groups and oxidation of the side chain.[1][4][5] While the parent drug is rapidly eliminated, its metabolites can persist in edible tissues. Historically, 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was designated as the marker residue for Olaquindox.[3][6] However, recent, more comprehensive studies have identified bisdesoxyolaquindox (deoxyolaquindox or O2) as a more suitable and reliable marker residue. This is attributed to its higher concentrations and longer persistence in edible tissues, particularly in the kidney, which is now considered the target tissue for residue monitoring.[7][8][9]
In addition to bisdesoxyolaquindox (O2) and MQCA (O6), several other metabolites have been identified and quantified in various animal species, including pigs and broilers.[6][7][10] These include:
-
O1: N¹-deoxyolaquindox
-
O3: 2-carboxamide-3-methylquinoxaline-N⁴-oxide
-
O4: 2-carboxymethylaminocarbonyl-3-methylquinoxaline-N⁴-oxide
-
O5: 2-carboxymethylaminocarbonyl-3-methylquinoxaline
Studies have shown that Olaquindox can be transformed into eight metabolites (O1-O8) in pigs and broilers.[7][8] The number of identified metabolites can vary between species, with four found in carp and nine in rats.[7][9]
Quantitative Data on Metabolite Residues
The distribution and depletion of Olaquindox metabolites vary significantly across different edible tissues. The kidney consistently shows the highest and most persistent residue levels, making it the primary target for analysis.[6][7] The following tables summarize the quantitative data on the mean concentrations of key metabolites in pig and broiler tissues after the cessation of medicated feed.
Table 1: Mean Concentrations (µg/kg) of Olaquindox and its Metabolites in Pig Tissues [6]
| Time Post-Medication | Tissue | O2 (deoxyolaquindox) | O6 (MQCA) |
| 6 hours | Liver | 317.1 | - |
| Kidney | - | - | |
| 3 days | Liver | 86.5 | 35.8 |
| Kidney | - | - | |
| 7 days | Liver | Below Quantification Limit | - |
| Kidney | - | 45.6 |
Note: Data for some time points and metabolites were not fully reported in the cited source.
Table 2: Elimination Half-Lives (t₁/₂) in Days of O2 and O6 in Pig and Broiler Tissues [6]
| Analyte | Species | Liver (days) | Kidney (days) |
| O2 (deoxyolaquindox) | Pig | 2.04 - 2.46 | 2.04 - 2.46 |
| Broiler | >4 | >4 | |
| O6 (MQCA) | Pig | 1.78 - 2.28 | 1.78 - 2.28 |
| Broiler | 1.71 | 1.93 |
The data clearly indicates that bisdesoxyolaquindox (O2) persists for a longer duration, especially in broilers, reinforcing its suitability as the marker residue.[6]
Metabolic Pathway of Olaquindox
The metabolism of Olaquindox is a multi-step process involving both reduction and oxidation reactions. The primary pathway involves the sequential reduction of the two N-oxide groups, followed by further biotransformation of the side chain.
Experimental Protocols for Residue Analysis
The accurate quantification of Olaquindox and its metabolites requires robust analytical methodologies. The following protocols are based on methods described in the scientific literature for the analysis of these residues in animal tissues.[2][11][12][13]
Sample Preparation: Extraction and Cleanup
This protocol is a representative example for the simultaneous extraction of multiple Olaquindox metabolites from swine tissues.[2]
-
Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of an extraction solvent (e.g., 2% metaphosphoric acid in 20% methanol or acetonitrile).
-
Vortex or shake vigorously for a specified time (e.g., 10 minutes).
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a sequence of solvents to remove interferences (e.g., 5% ammonium hydroxide, followed by methanol).
-
Elute the analytes with an appropriate solvent (e.g., 2% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Analytical Instrumentation: LC-MS/MS Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of Olaquindox metabolites.[2][13]
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.[13]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[13]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[2][13]
Conclusion
The identification of bisdesoxyolaquindox (O2) as the most persistent and abundant metabolite has significant implications for the regulatory monitoring of Olaquindox residues. This technical guide provides a foundational understanding of the key metabolites, their distribution in edible tissues, and the analytical methodologies required for their accurate quantification. By focusing on the appropriate marker residue and target tissue, regulatory laboratories and researchers can ensure more effective surveillance and contribute to the overall safety of the food supply.
References
- 1. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The metabolism of olaquindox in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 7. Discovery of the Marker Residue of Olaquindox in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of Olaquindox-d4 (e.g., melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Olaquindox-d4, the deuterated form of the antibiotic Olaquindox. The information is compiled to support research and development activities, offering key data on its characteristics, alongside relevant biological context.
Introduction to this compound
This compound is the deuterium-labeled version of Olaquindox, a quinoxaline derivative antibiotic.[1][2] Deuterium labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, is a common strategy in pharmaceutical research to study drug metabolism and pharmacokinetics.[1] Olaquindox itself is an orally active antibiotic used in veterinary medicine to promote growth and manage intestinal immunity in piglets.[2] Understanding the physical properties of the deuterated analog is crucial for its use as an internal standard in analytical methods and for further research into its biological behavior.
Physical and Chemical Properties
The fundamental physical and chemical data for this compound are summarized below. For context, properties of the parent compound, Olaquindox, are also included where available, as they are often comparable.
| Property | Value (this compound) | Value (Olaquindox) | Source |
| Appearance | Pale yellow crystals | Yellow or orange crystalline powder | [3][4] |
| Molecular Formula | C₁₂H₉D₄N₃O₄ | C₁₂H₁₃N₃O₄ | [1][5] |
| Molecular Weight | 267.27 g/mol | 263.25 g/mol | [1][3] |
| Melting Point | 209°C (with decomposition) | 209°C (with decomposition) | [1][3][6] |
| Solubility | Data not available | - Slightly soluble in water.[3][6]- Insoluble in most organic solvents.[6]- Soluble in hot water.[4]- Highly soluble in ethanol and methanol.[4]- DMSO: 25 mg/mL (requires sonication and warming).[7] | |
| LogP | 1.30210 | Not specified | [1] |
Note: There are conflicting reports regarding the water solubility of the parent compound, Olaquindox, ranging from "very soluble" to "sparingly soluble".[4][8] Researchers should verify solubility in their specific experimental conditions.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for these measurements are well-established in the field of physical chemistry.
General Protocol for Melting Point Determination: A common method is using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.
General Protocol for Solubility Determination: Solubility is typically determined by the equilibrium saturation method. An excess amount of the solute (this compound) is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). Afterward, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
The workflow for a typical solubility study can be visualized as follows:
References
- 1. This compound | CAS#:1189487-82-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. Olaquindox (Olakvindoks) Powder API, Raw Material CAS 23696-28-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. scbt.com [scbt.com]
- 6. Olaquindox | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Olaquindox(23696-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Olaquindox-d4 molecular formula and exact molecular weight
This document provides core technical specifications for the isotopically labeled compound, Olaquindox-d4. The data presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This information is critical for analytical method development, metabolic studies, and quantitative analysis.
| Parameter | Value |
| Molecular Formula | C₁₂H₉D₄N₃O₄[1] |
| Molecular Weight | 267.27[1][2][3][4] |
| Exact Molecular Weight (Accurate Mass) | 267.1157[2][3][4] |
Note: The user's request included requirements for detailed experimental protocols and visualizations of signaling pathways. These components are not applicable to the specific query for the molecular formula and exact molecular weight of a chemical compound and have therefore been omitted.
References
Synthesis Route for Isotope-Labeled Olaquindox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis route for isotope-labeled Olaquindox, a quinoxaline-1,4-dioxide derivative. The synthesis of isotopically labeled compounds is crucial for a variety of research applications, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative assays. This document outlines a plausible and scientifically supported pathway for the preparation of Olaquindox labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D).
Overview of the Synthetic Strategy
The proposed synthesis of isotope-labeled Olaquindox is centered around the well-established Beirut reaction. This reaction is a powerful tool for the formation of the quinoxaline-1,4-dioxide core structure. The overall strategy involves two key stages:
-
Synthesis of an isotopically labeled β-keto amide: This intermediate, 2-oxo-N-(2-hydroxyethyl)propanamide, provides the C2 and C3 substituents of the final Olaquindox molecule. Isotopic labels can be incorporated into this molecule through the use of labeled starting materials.
-
The Beirut Reaction: This is the key cyclization step where the labeled β-keto amide reacts with benzofuroxan to form the quinoxaline-1,4-dioxide ring system, yielding the final isotope-labeled Olaquindox product.
The following sections provide detailed experimental protocols for each stage of this synthesis, along with methods for the preparation of the necessary isotopically labeled precursors.
Experimental Protocols
Synthesis of Isotopically Labeled 2-oxo-N-(2-hydroxyethyl)propanamide
This section details the synthesis of the key β-keto amide intermediate. The labeling pattern can be controlled by selecting the appropriately labeled starting materials.
2.1.1. Synthesis of Unlabeled 2-oxo-N-(2-hydroxyethyl)propanamide
This procedure describes the synthesis of the unlabeled β-keto amide, which serves as a reference and can be adapted for the labeled synthesis.
-
Reaction: Ethyl pyruvate is reacted with ethanolamine to form the corresponding amide.
-
Procedure:
-
To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add ethyl pyruvate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield pure 2-oxo-N-(2-hydroxyethyl)propanamide.
-
2.1.2. Synthesis of [¹³C]-Labeled 2-oxo-N-(2-hydroxyethyl)propanamide
To introduce ¹³C labels, commercially available [¹³C]-labeled pyruvic acid or its derivatives can be used.
-
Option A: Labeling at the C2-carbonyl and C3-methyl groups
-
Starting Material: [2,3-¹³C₂]-Pyruvic acid.
-
Procedure:
-
Esterify [2,3-¹³C₂]-pyruvic acid to the corresponding ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid).
-
React the resulting [2,3-¹³C₂]-ethyl pyruvate with ethanolamine as described in section 2.1.1.
-
-
-
Option B: Labeling at the C2-carbonyl group
-
Starting Material: [2-¹³C]-Pyruvic acid.
-
Procedure: Follow the same two-step procedure as in Option A, starting with [2-¹³C]-pyruvic acid.
-
-
Option C: Labeling at the C3-methyl group
-
Starting Material: [3-¹³C]-Pyruvic acid.
-
Procedure: Follow the same two-step procedure as in Option A, starting with [3-¹³C]-pyruvic acid.
-
2.1.3. Synthesis of [²H]-Labeled 2-oxo-N-(2-hydroxyethyl)propanamide
Deuterium labels can be introduced into the N-(2-hydroxyethyl) side chain using deuterated ethanolamine.
-
Starting Material: [1,1,2,2-²H₄]-Ethanolamine or [²H₅]-Ethanolamine.
-
Procedure: React ethyl pyruvate with the desired deuterated ethanolamine following the procedure described in section 2.1.1.
Synthesis of Benzofuroxan
Benzofuroxan is the second key reactant in the Beirut reaction. It can be synthesized from 2-nitroaniline.
-
Reaction: Oxidation of 2-nitroaniline.
-
Procedure:
-
Dissolve 2-nitroaniline in a suitable solvent.
-
Add an oxidizing agent, such as sodium hypochlorite solution, dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain benzofuroxan.
-
The Beirut Reaction: Synthesis of Isotope-Labeled Olaquindox
This final step involves the condensation of the isotopically labeled β-keto amide with benzofuroxan.
-
Reaction: Cyclization of benzofuroxan with the enolate of the β-keto amide.
-
Procedure:
-
In a suitable solvent (e.g., methanol, ethanol, or THF), dissolve the isotopically labeled 2-oxo-N-(2-hydroxyethyl)propanamide (1.0 equivalent).
-
Add a base (e.g., sodium methoxide, sodium ethoxide, or a tertiary amine like triethylamine) to generate the enolate in situ.
-
To this mixture, add a solution of benzofuroxan (1.0 equivalent) in the same solvent dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure isotope-labeled Olaquindox.
-
Data Presentation
The following table summarizes the expected key parameters for the synthesis of unlabeled and labeled Olaquindox. The yields and isotopic enrichment are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Compound | Molecular Weight ( g/mol ) | Isotopic Label | Position of Label | Expected Yield (%) | Isotopic Enrichment (%) |
| Olaquindox | 263.25 | None | - | 60-80 | - |
| [¹³C₂]-Olaquindox | 265.25 | ¹³C | C2, C3 | 50-70 | >98 |
| [¹³C]-Olaquindox | 264.25 | ¹³C | C2 or C3 | 50-70 | >98 |
| [²H₄]-Olaquindox | 267.28 | ²H | Side chain | 60-80 | >98 |
Mandatory Visualizations
Proposed Synthetic Pathway for Isotope-Labeled Olaquindox
Caption: Proposed synthetic pathway for isotope-labeled Olaquindox.
Experimental Workflow for the Beirut Reaction
Caption: Experimental workflow for the Beirut reaction step.
Characterization
The synthesized intermediates and the final isotope-labeled Olaquindox product should be thoroughly characterized to confirm their identity, purity, and the extent of isotopic labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The presence and position of ¹³C labels can be directly observed in the ¹³C NMR spectrum. For deuterated compounds, the absence of corresponding signals in the ¹H NMR spectrum confirms the deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the labeled compounds and determining the exact mass, which will reflect the incorporation of the isotopes. The isotopic distribution can also be analyzed to confirm the enrichment level.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
This technical guide provides a robust framework for the synthesis of isotope-labeled Olaquindox. Researchers should adapt and optimize the described procedures based on the specific isotopic label required and the available laboratory resources. Careful execution of these steps, coupled with thorough analytical characterization, will ensure the successful preparation of high-quality labeled compounds for advanced research applications.
Methodological & Application
Application Note: Quantification of Olaquindox in Animal Feed by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Olaquindox is a quinoxaline-1,4-dioxide derivative used as an antibacterial agent and growth promoter in animal husbandry.[1] However, concerns over its potential mutagenic and carcinogenic effects have led to prohibitions on its use in animal feed in many regions.[2][3] Consequently, sensitive and reliable analytical methods are required for monitoring olaquindox residues in animal feed to ensure compliance with regulations and safeguard food safety.[1][3] This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of olaquindox in various animal feed matrices.
Principle The method involves extracting olaquindox from a homogenized feed sample using a methanol/water solution. The resulting extract is then cleaned up using Solid Phase Extraction (SPE) to remove matrix interferences.[4] The purified extract is subsequently analyzed by an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[4]
Experimental Protocols
1. Materials and Reagents
-
Olaquindox analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Agilent Bond Elut PPL SPE cartridges (200 mg) or equivalent[4]
-
Nylon syringe filters (0.22 µm)
2. Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent[4]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source[4]
-
Analytical Column: Agilent InfinityLab Poroshell 120 SB-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[4]
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the olaquindox standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a water/methanol mixture to achieve a concentration range of 25 to 1,000 ng/mL.[4]
4. Sample Preparation and Extraction The following protocol is adapted from a validated method for olaquindox in fodder.[4]
-
Weighing: Accurately weigh 2 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a methanol/water (5/95, v/v) solution to the tube.
-
Vortexing & Shaking: Cap the tube, vortex for 1 minute, and then place it on a mechanical shaker at 200 rpm for 45 minutes, protected from light.
-
Centrifugation: Centrifuge the sample at 8,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for the SPE cleanup step.
5. Solid Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the Bond Elut PPL SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load 2 mL of the collected supernatant from the sample extraction step onto the cartridge.
-
Washing: Wash the cartridge sequentially with the following solutions, discarding the effluent after each step:
-
2 mL of 0.02 mol/L HCl
-
2 mL of 0.1 mol/L HCl
-
2 mL of methanol/water (5/95, v/v)
-
-
Elution: Elute the olaquindox from the cartridge using 2 mL of a methanol/water (60:40, v/v) solution.
-
Filtration: Filter the collected eluent through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
Caption: Workflow for the extraction and cleanup of Olaquindox from animal feed.
Data Presentation
Table 1: LC-MS/MS Instrumental Parameters The following tables outline the specific conditions for the chromatographic separation and mass spectrometric detection of olaquindox.[4]
| LC Parameter | Value |
| Column | Poroshell 120 SB-C18, 100x2.1mm, 2.7µm |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 1.0 | 85 | 15 |
| 5.0 | 55 | 45 |
| 5.5 | 2 | 98 |
| 7.5 | 2 | 98 |
| 7.6 | 95 | 5 |
Table 3: Mass Spectrometer Source Parameters
| MS Parameter | Value |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 7 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Heater | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3,000 V |
Table 4: Olaquindox MRM Transitions Multiple Reaction Monitoring (MRM) is used for selective detection. The transition from the precursor ion to a specific product ion is monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Role |
| Olaquindox | 264.0 | 212.0 | 110 | 20 | Quantifier |
| Olaquindox | 264.0 | 143.0 | 110 | 30 | Qualifier[3][4] |
Method Performance and Validation Data The described method demonstrates excellent performance for the quantification of olaquindox in animal feed.
Table 5: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 25 - 1,000 ng/mL | [4] |
| Recoveries | 74.1% - 111% | [1][4] |
| Precision (RSD) | ≤3.6% (Repeatability) | [4] |
| Limit of Detection (LOD) | 60 - 80 µg/kg | [2][4][5] |
| Limit of Quantification (LOQ) | 50 - 200 µg/kg | [1][2][4][5] |
Conclusion This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of olaquindox in animal feed. The method, which combines a straightforward extraction, effective SPE cleanup, and highly selective MS/MS detection, is shown to be reliable, sensitive, and accurate.[1][4] It is well-suited for routine monitoring in regulatory laboratories and for quality control in the feed industry, ensuring compliance with safety standards.
References
- 1. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Veterinary Drug Residue Testing Using Olaquindox-d4
AN-001: Quantitative Analysis of Olaquindox and its Metabolites in Animal Tissues using LC-MS/MS with an Isotope-Labeled Internal Standard
Introduction
Olaquindox (OLA) is a quinoxaline-based antimicrobial agent that has been utilized in the veterinary field to promote growth and prevent diseases in livestock, particularly swine.[1][2] However, concerns regarding the potential carcinogenic and mutagenic effects of OLA and its metabolites have led to restrictions and bans on its use in many regions.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in food products of animal origin to ensure consumer safety and regulatory compliance.[5][6]
Metabolism studies have shown that Olaquindox is rapidly converted in vivo to several metabolites, including deoxyolaquindox (O2) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1][2][7] Research indicates that deoxyolaquindox is a more persistent and relevant marker residue in edible tissues, particularly kidneys, than the parent drug or MQCA.[7][8]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of veterinary drug residues due to its high sensitivity and selectivity.[3][9] To ensure the accuracy and precision of quantitative analysis, especially in complex biological matrices like animal tissues, the use of a stable isotope-labeled internal standard is highly recommended. Olaquindox-d4, a deuterated analog of Olaquindox, serves as an ideal internal standard. It mimics the chemical behavior of the analyte throughout the sample preparation and analysis process, compensating for variations in extraction efficiency, matrix effects, and instrument response.[10]
This application note provides a detailed protocol for the extraction, clean-up, and quantitative analysis of Olaquindox and its key metabolites from swine tissues using this compound as an internal standard.
Experimental Protocols
Scope
This protocol is applicable to the determination of Olaquindox and its metabolites (e.g., deoxyolaquindox, MQCA) in swine muscle and liver tissues.
Principle
Tissue samples are homogenized and spiked with a known amount of this compound internal standard. The analytes and the internal standard are extracted from the tissue matrix using an acidic methanol solution. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final eluate is concentrated and analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Reagents and Materials
-
Standards: Olaquindox, Deoxyolaquindox (DOLQ), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), and this compound (Internal Standard - IS).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid, Metaphosphoric Acid.
-
Chemicals: Sodium Acetate.
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) 60 mg, 3 mL or Oasis HLB 60 mg, 3 mL.[3]
-
Equipment: High-speed homogenizer, Centrifuge, Ultrasonic bath, Nitrogen evaporator, Vortex mixer, Analytical balance, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., 20% methanol).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 100 ng/mL) for spiking into samples.
Sample Preparation Protocol
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[3]
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, blank, and calibration standard.
-
Extraction:
-
Add 10 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.[11]
-
Vortex for 1 minute, then sonicate for 10 minutes in an ultrasonic bath.[3]
-
Centrifuge at 8000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step on the tissue pellet with another 10 mL of the extraction solvent.
-
-
pH Adjustment: Adjust the pH of the combined supernatant to approximately 7.0 using 1 mol/L sodium acetate.[3] This step is crucial when using a mixed-mode anion exchange SPE cartridge like Oasis MAX.
-
Solid-Phase Extraction (SPE) Clean-up (Oasis MAX):
-
Conditioning: Condition the Oasis MAX cartridge with 3 mL of methanol followed by 3 mL of water.[3]
-
Loading: Load the pH-adjusted extract onto the cartridge at a flow rate of approximately 1 mL/min.[3]
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.[3]
-
-
Evaporation and Reconstitution:
Logical Workflow for Sample Preparation
Caption: General workflow for animal tissue sample preparation.
Quantitative Data and Method Performance
The performance of analytical methods for Olaquindox and its metabolites varies depending on the specific matrix, instrumentation, and protocol used. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Olaquindox | Swine Feed | 80 | 110 | [4] |
| Olaquindox | Animal Feed | - | 50 | [9] |
| Deoxyolaquindox (DOLQ) | Swine Tissue | 0.01 - 0.25 | 0.02 - 0.5 | [3] |
| MQCA | Swine Tissue | 0.01 - 0.25 | 0.02 - 0.5 | [3] |
| Carbadox Metabolites | Pig Muscle | 1.04 - 2.11 (CCα) | 1.46 - 2.89 (CCβ) | [13] |
CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by European Commission Decision 2002/657/EC.
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Olaquindox | Fodder | 200, 400, 1000 | 78 - 92 | ≤ 3.6 |[14] | | Olaquindox | Swine Feed | Not Specified | 95.07 - 104.62 | - |[4] | | DOLQ & MQCA | Swine Tissue | Not Specified | 79.1 - 91.1 | < 9.2 |[3] | | Carbadox/Olaquindox Metabolites | Pig Muscle | Not Specified | 99.8 - 101.2 | - |[13] |
LC-MS/MS Analysis Parameters (Example)
-
LC System: Agilent 1260 Infinity II or equivalent.[14]
-
Column: C18 column (e.g., Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[14]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[14]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Specific precursor and product ions for each analyte and the internal standard must be optimized.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olaquindox | 264.1 | 218.1 |
| Deoxyolaquindox (DOLQ) | 232.2 | 143.2 |
| MQCA | 189.1 | 145.0 |
| This compound (IS) | 268.1 | 222.1 |
Note: MRM transitions should be empirically determined and optimized on the specific instrument used.
Metabolic Pathway of Olaquindox
Caption: Simplified metabolic pathway of Olaquindox.
Conclusion
The described method, incorporating this compound as an internal standard, provides a robust and reliable approach for the quantitative determination of Olaquindox and its major metabolites in swine tissues. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, making this method suitable for routine monitoring in food safety laboratories and for conducting residue depletion studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 6. research.wur.nl [research.wur.nl]
- 7. Discovery of the Marker Residue of Olaquindox in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. sethnewsome.org [sethnewsome.org]
- 12. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 13. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for the Determination of Olaquindox in Swine Muscle and Liver
These application notes provide detailed methodologies for the quantitative determination of Olaquindox and its metabolites in swine muscle and liver tissues. The protocols are intended for researchers, scientists, and professionals in drug development and food safety monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), offering high sensitivity and specificity for residue analysis.
Introduction
Olaquindox is a quinoxaline derivative that has been utilized as an antimicrobial growth promoter in swine feed.[1][2][3] However, concerns regarding the potential carcinogenic and mutagenic effects of its desoxy metabolites have led to restrictions on its use in many regions.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring Olaquindox residues in edible swine tissues to ensure food safety and compliance with regulatory limits. The marker residue for Olaquindox is often considered to be 3-methyl-quinoxaline-2-carboxylic acid (MQCA), but monitoring its desoxy metabolites like desoxyolaquindox (DOLQ) is also critical.[1][2][4]
This document outlines two established methods for the analysis of Olaquindox and its relevant metabolites in swine muscle and liver.
Method 1: LC-MS/MS for Simultaneous Determination of Olaquindox Metabolites
This method provides a highly sensitive and selective approach for the simultaneous determination of key Olaquindox and Carbadox related residues, including desoxyolaquindox (DOLQ), quinoxaline-2-carboxylic acid (QCA), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA), along with their glycine conjugates in swine muscle and liver.[1][5]
Experimental Protocol
1. Sample Preparation (Extraction and Solid-Phase Extraction Cleanup)
-
Homogenization: Weigh 2.0 g of homogenized swine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Add another 10 mL of the extraction solvent to the tissue pellet, vortex, and centrifuge as before.
-
Combine Supernatants: Combine the two supernatants.
-
SPE Column Conditioning: Condition an Oasis MAX solid-phase extraction (SPE) cartridge (60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 30 mL of 5% methanol in 25 mM sodium acetate (v/v) and then dry the cartridge under a stream of air for 5 minutes.
-
Elution: Elute the target analytes with 15 mL of 2% trifluoroacetic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 15% acetonitrile in water for LC-MS/MS analysis.[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: An Agilent 1200 series HPLC or equivalent.
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column Temperature | 30°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS Conditions | |
| Ion Source | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Table 2: MRM Transitions for Olaquindox Metabolites [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DOLQ | 232.2 | 143.2 |
| QCA | 175.3 | 129.2 |
| MQCA | 189.1 | 145.0 |
| QCA-glycine | 232.1 | 131.1 |
| MQCA-glycine | 246.3 | 143.2 |
Quantitative Data Summary
Table 3: Performance Characteristics of the LC-MS/MS Method [1][5]
| Parameter | Swine Muscle | Swine Liver |
| LOD (µg/kg) | 0.01 - 0.25 | 0.01 - 0.25 |
| LOQ (µg/kg) | 0.02 - 0.5 | 0.02 - 0.5 |
| Recovery (%) | > 79.1 | > 79.1 |
| Precision (RSD%) | < 9.2 | < 9.2 |
Method 2: HPLC-UV for Determination of Olaquindox and its Metabolites
This method is suitable for the simultaneous determination of Olaquindox and its six major metabolites in swine tissues and is particularly useful for depletion studies.[2][4]
Experimental Protocol
1. Sample Preparation
-
Homogenization: Weigh 5.0 g of homogenized swine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.[2]
-
Extraction: Add 10 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol. Vortex for at least 1 minute.[2]
-
Centrifugation: Centrifuge at 4,500 x g for 10 minutes at 5°C.[2]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Re-extraction: Repeat the extraction step with the remaining tissue pellet.
-
Combine Supernatants: Combine the supernatants.
-
Defatting: Add 3 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer. The lower layer is ready for analysis.[2]
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column.
-
Mobile Phase: A suitable mobile phase for the separation of Olaquindox and its metabolites.
-
Detection: UV detection at 350 nm.[6]
Quantitative Data Summary
Table 4: Performance Characteristics of the HPLC-UV Method [2]
| Parameter | Value |
| LOD (µg/kg) | 5 - 10 |
| LOQ (µg/kg) | 10 - 30 |
| Recovery (%) | 63.5 - 91.5 |
| Intraday Precision (RSD%) | 2.6 - 8.65 |
| Interday Precision (RSD%) | 3.5 - 12.56 |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS determination of Olaquindox metabolites.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV determination of Olaquindox and its metabolites.
Signaling Pathway of Olaquindox Metabolism
Caption: Simplified metabolic pathway of Olaquindox in swine.
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of olaquindox residues in swine tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Olaquindox-d4 in Pharmacokinetic Studies of Olaquindox
Application Note
Introduction
Olaquindox is a quinoxaline-1,4-dioxide derivative used as a growth-promoting agent in animal feed. To ensure food safety and establish appropriate withdrawal periods, it is crucial to understand its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic studies of Olaquindox often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Olaquindox-d4, is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing and instrument response. This document provides detailed protocols and application notes for the use of this compound in pharmacokinetic studies of Olaquindox.
Principle
This compound is a deuterated analog of Olaquindox, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled Olaquindox, but with nearly identical physicochemical properties. When added to a biological sample at a known concentration, this compound co-elutes with Olaquindox during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By monitoring the specific parent-to-product ion transitions for both Olaquindox and this compound, the ratio of their peak areas can be used to accurately determine the concentration of Olaquindox in the sample, thereby correcting for any analytical variability.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Olaquindox in pigs, a primary target species for its application.
Table 1: Pharmacokinetic Parameters of Olaquindox in Pig Plasma Following a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 2 mg/kg body weight | [1] |
| Cmax (Maximum Plasma Concentration) | 1 - 2 ppm (1000 - 2000 µg/L) | [2][3] |
| Tmax (Time to Cmax) | 1 - 2 hours | [2][3] |
| Biological Half-life (t1/2) | ~ 4 hours | [1] |
Table 2: Tissue Distribution and Depletion of Olaquindox and its Major Metabolite (Deoxyolaquindox - O2) in Pigs Following Medicated Feed
| Tissue | Time Point | Olaquindox Concentration (µg/kg) | Deoxyolaquindox (O2) Concentration (µg/kg) | Reference |
| Liver | 6 hours | Not Detected | 317.1 | [4] |
| 3 days | Not Detected | 86.5 | [4] | |
| 7 days | Not Detected | Below LOQ | [4] | |
| Kidney | 6 hours | Not Detected | 934.0 | [4] |
| 7 days | Not Detected | 111.0 | [4] | |
| Muscle | 6 hours | Not Detected | 96.1 | [5] |
| 3 days | Not Detected | Detectable | [5] | |
| Fat | 6 hours | Not Detected | 21.3 | [5] |
| 3 days | Not Detected | Detectable | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments in a typical pharmacokinetic study of Olaquindox using this compound as an internal standard.
1. Animal Dosing and Sample Collection
-
Animal Model: Healthy pigs, fasted overnight before dosing.
-
Dosing: Administer a single oral dose of Olaquindox (e.g., 2 mg/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
2. Sample Preparation for LC-MS/MS Analysis
-
Materials:
-
Pig plasma samples
-
Olaquindox analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
Thaw the plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Olaquindox from matrix components (e.g., start with 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olaquindox: Precursor ion (m/z) -> Product ion (m/z) (e.g., 264.1 -> 218.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 268.1 -> 222.1)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both Olaquindox and this compound MRM transitions.
-
Calculate the peak area ratio (Olaquindox / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Olaquindox in the plasma samples using the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualization
Caption: Experimental workflow for the pharmacokinetic analysis of Olaquindox using this compound.
Caption: Proposed signaling pathway for Olaquindox-induced apoptosis.
References
- 1. fao.org [fao.org]
- 2. 701. Olaquindox (WHO Food Additives Series 27) [inchem.org]
- 3. Olaquindox | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 5. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Olaquindox and Olaquindox-d4 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and Multiple Reaction Monitoring (MRM) transition parameters for the sensitive and specific quantification of Olaquindox and its deuterated internal standard, Olaquindox-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Olaquindox is a quinoxaline derivative used as an antimicrobial agent and growth promoter in animal feed.[1] Due to potential toxicological concerns, its use is regulated, necessitating sensitive and reliable analytical methods for its detection and quantification in various matrices, such as animal tissues and feed. LC-MS/MS operating in MRM mode offers high selectivity and sensitivity for quantitative analysis. This application note outlines a robust method for the determination of Olaquindox, utilizing this compound as an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of Olaquindox from animal feed. The protocol may need to be adapted for other matrices such as animal tissues.
2.1.1. Materials
-
Homogenized fodder sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
50 mL centrifuge tubes
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PPL, 200 mg)[2]
-
Syringe filters (Nylon, 0.22 µm)
2.1.2. Extraction Procedure [2]
-
Weigh 2 g of the homogenized fodder sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (5/95, v/v) solution.
-
Cap the tube and vortex for 1 minute.
-
Place the sample on a mechanical shaker and shake for 45 minutes at 200 rpm, protected from light.
-
Centrifuge the sample at 8,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE cleanup.
2.1.3. Solid Phase Extraction (SPE) Cleanup [2]
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load 2 mL of the sample extract supernatant onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of 0.02 M HCl, 2 mL of 0.1 M HCl, and 2 mL of methanol/water (5/95, v/v).
-
Elute the analytes with 2 mL of methanol/water (60/40, v/v).
-
Filter the eluate through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.2.1. Liquid Chromatography (LC) Conditions [2]
| Parameter | Value |
| LC System | Agilent 1260 Infinity II LC or equivalent |
| Column | Agilent InfinityLab Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm |
| Column Temp. | 35 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.5 | |
| 7.5 | |
| 7.6 | |
| 9.0 |
2.2.2. Mass Spectrometry (MS) Conditions [2]
| Parameter | Value |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ion Source | Agilent Jet Stream Electrospray Ionization (AJS ESI) |
| Polarity | Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 7 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3000 V |
MRM Transition Parameters
The following tables summarize the optimized MRM transition parameters for the quantification and confirmation of Olaquindox and its internal standard, this compound. The parameters for this compound are predicted based on the known fragmentation of Olaquindox and the location of the deuterium labels on the N-hydroxyethyl side chain.[3]
Olaquindox
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Purpose |
| Olaquindox | 264.1 | 218.1 | 110 | 20 | Quantifier |
| 143.1 | 110 | 30 | Qualifier |
This compound (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Purpose |
| This compound | 268.1 | 222.1 | 110 | 20 | Quantifier |
| 143.1 | 110 | 30 | Qualifier |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Olaquindox.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Olaquindox using LC-MS/MS with its deuterated internal standard. The provided MRM parameters and experimental conditions can be used as a starting point for method development and validation in various laboratory settings, aiding in the accurate monitoring of Olaquindox residues in different sample matrices.
References
Application Notes and Protocols for the Preparation of Olaquindox-d4 Stock and Working Solutions in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox-d4 is the deuterium-labeled form of Olaquindox, a quinoxaline derivative used as an antibacterial agent and growth promoter in veterinary medicine.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods, this compound serves as an ideal internal standard for the quantification of Olaquindox and its metabolites in various biological matrices.[3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of analytical results.
This document provides a detailed protocol for the preparation of this compound stock and working solutions to be used in analytical assays. Adherence to these procedures is essential for generating high-quality, reproducible data.
Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 100 µg/mL | Can be adjusted based on analytical sensitivity and requirements. |
| Solvent for Stock Solution | Methanol (HPLC Grade) | DMSO is also a suitable solvent.[4] Ensure the solvent is free from interfering substances.[5] |
| Storage of Stock Solution | -20°C in amber vials | Protect from light.[6] Stable for at least 14 days.[7] For longer-term storage, -80°C is recommended for up to 6 months.[6] |
| Working Solution Concentrations | 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, 1000 ng/mL | This range is a general guideline and should be adapted to the specific calibration curve range of the analytical method. |
| Solvent for Working Solutions | Methanol/Water (1:1, v/v) or as required by the analytical method | The final solvent composition should be compatible with the mobile phase of the LC-MS/MS system.[5] |
| Storage of Working Solutions | 4°C in amber vials | Recommended to be prepared fresh.[6] If stored, stability should be verified. Working standard mixture solutions have been shown to be stable for at least 3 months at 4°C.[8] |
Experimental Protocols
Materials and Equipment
-
This compound (neat powder, >95% purity)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound neat powder into a clean, tared weighing boat or directly into a 10 mL volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume of methanol (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[9]
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution into amber glass vials. Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions. Store the stock solution at -20°C.
Protocol 2: Preparation of this compound Working Solutions
Working solutions should be prepared by serial dilution of the stock solution. The following is an example of a dilution series. The final solvent composition should be adjusted to be compatible with your analytical method's mobile phase.
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with your desired final solvent (e.g., methanol/water, 1:1, v/v).
-
Mix thoroughly.
-
-
Serial Dilutions for Working Solutions:
-
Use the 10 µg/mL intermediate stock solution and the 100 µg/mL primary stock solution to prepare a series of working standards as outlined in the table below.
-
For each working solution, pipette the specified volume of the stock/intermediate solution into a labeled volumetric flask and dilute to the final volume with the appropriate solvent.
-
| Target Concentration (ng/mL) | Volume of Stock/Intermediate Solution | Stock/Intermediate Concentration (µg/mL) | Final Volume (mL) |
| 1000 | 1 mL | 100 | 10 |
| 500 | 0.5 mL | 100 | 10 |
| 100 | 1 mL | 10 | 10 |
| 50 | 0.5 mL | 10 | 10 |
| 10 | 0.1 mL | 10 | 10 |
-
Storage: Store the working solutions at 4°C in tightly sealed amber vials. It is recommended to prepare fresh working solutions for each analytical run to ensure accuracy.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound | CAS#:1189487-82-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olaquindox Extraction from Complex Feed Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Olaquindox from complex feed matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of Olaquindox from animal feed.
Q1: What are the most common initial extraction solvents for Olaquindox from animal feed, and which one should I choose?
A1: The choice of the initial extraction solvent is critical for achieving high recovery rates. Commonly used solvents include mixtures of acetonitrile, methanol, ethyl acetate, and water. The optimal choice depends on the specific feed matrix and the subsequent analytical method. For instance, a mixture of methanol/acetonitrile/water (35:35:30, v/v/v) has been successfully used, followed by ultrasonic bath extraction.[1] Another effective approach involves using acetonitrile/water (60:40, v/v) for extraction.[1] For simpler, rapid extractions, ethyl acetate has also been employed.[1]
Q2: My Olaquindox recovery is consistently low. What are the potential causes and how can I improve it?
A2: Low recovery of Olaquindox can stem from several factors:
-
Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for your specific feed matrix. Consider testing a range of solvent systems with varying polarities.
-
Insufficient Extraction Time or Agitation: Ensure thorough homogenization of the sample with the solvent. Methods like ultrasonic baths can significantly improve extraction efficiency.[1]
-
pH of the Extraction Medium: The pH can significantly impact the stability and solubility of Olaquindox and its metabolites. Acidic conditions, such as using 5% metaphosphoric acid in 20% methanol, can aid in liberating compounds and removing proteins.[2][3]
-
Strong Matrix Interactions: Components of the feed matrix can bind to Olaquindox, preventing its efficient extraction. A more exhaustive extraction procedure or a change in the extraction solvent might be necessary.
-
Degradation of Olaquindox: Olaquindox can be sensitive to alkaline or strongly acidic conditions.[2] Employing mild extraction conditions is crucial to prevent degradation.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate these?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples like animal feed.[4][5][6] Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Implementing a robust solid-phase extraction (SPE) step is crucial for removing interfering matrix components. Oasis HLB cartridges are frequently used for this purpose.[1][2] The choice of SPE sorbent should be optimized for the specific analytes and matrix.
-
Dilution of the Extract: A simple yet effective method is to dilute the final extract. This reduces the concentration of matrix components relative to the analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with Olaquindox can effectively correct for matrix effects and variations in instrument response.
Q4: Should I be concerned about the metabolites of Olaquindox in my analysis?
A4: Yes, considering Olaquindox metabolites is important, especially for residue analysis in animal tissues.[2][3] The metabolism of Olaquindox can lead to various compounds, and regulatory bodies may require the monitoring of specific marker residues.[2][7] For instance, deoxyolaquindox has been identified as a significant and persistent metabolite in pigs.[2][3] Your analytical method should ideally be able to separate and quantify both the parent compound and its major metabolites.
Experimental Protocols
Below are detailed methodologies for key experiments related to Olaquindox extraction.
Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) Cleanup for HPLC-UV/LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific feed types.
-
Sample Preparation:
-
Grind the animal feed sample to a fine, homogeneous powder.
-
Accurately weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of the chosen extraction solvent (e.g., acetonitrile/water (60:40, v/v) or methanol/acetonitrile/water (35:35:30, v/v/v)) to the centrifuge tube.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water through it.[2][3]
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the Olaquindox and its metabolites with 6 mL of 90% methanol.[2]
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase of your HPLC or LC-MS/MS system.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
-
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Olaquindox Recovery
| Extraction Solvent System | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ethyl Acetate | Varies | Varies | [1] |
| Ethyl Acetate with 0.1% Formic Acid | Varies | Varies | [1] |
| Acetonitrile/Water (60:40, v/v) | 83 - 108 | < 10.8 | [1] |
| Methanol/Acetonitrile/Water (35:35:30, v/v/v) | Not Specified | Not Specified | [1] |
| Dimethylformamide (DMF) | 98.58 - 101.63 | 2.67 - 4.25 | [8] |
| 2% Metaphosphoric Acid in 20% Methanol | 63.5 - 91.5 | 3.5 - 12.56 | [2] |
Note: Recovery rates can be highly dependent on the specific feed matrix.
Visualizations
Caption: General workflow for the extraction and analysis of Olaquindox from feed samples.
Caption: Troubleshooting guide for low Olaquindox recovery during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepigsite.com [thepigsite.com]
- 8. [The determination of olaquindox in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects in Olaquindox LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Olaquindox.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and how does it affect Olaquindox quantification?
A: The matrix effect is the alteration of the ionization efficiency of an analyte, such as Olaquindox, due to the presence of co-eluting substances from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] In complex matrices like animal tissues or feed, endogenous components can interfere with the ionization of Olaquindox and its metabolites in the mass spectrometer's ion source, leading to unreliable results.
Q2: How can I determine if my Olaquindox analysis is affected by matrix effects?
A: The presence of matrix effects can be assessed by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank sample matrix extract (matrix-matched calibration).[5] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (1 - (Slope of matrix-matched calibration curve / Slope of solvent-based calibration curve)) x 100
A value significantly different from zero indicates the presence of matrix effects. A positive value suggests ion suppression, while a negative value indicates ion enhancement.
Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for Olaquindox in my tissue samples.
Solution: Ion suppression is a common issue in complex biological matrices. Here are several strategies to mitigate this problem:
-
Optimize Sample Preparation: A robust sample preparation protocol is crucial for removing interfering matrix components.[3][7] For swine muscle and liver tissues, a validated method involves extraction with 2% metaphosphoric acid in 20% methanol followed by cleanup using a mixed-mode anion-exchange solid-phase extraction (SPE) column (e.g., Oasis MAX).[5][8]
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components responsible for suppression.[6] However, this approach may compromise the method's sensitivity, so it's essential to ensure the diluted concentration of Olaquindox is still above the limit of quantification (LOQ).
-
Improve Chromatographic Separation: Modifying the HPLC or UHPLC conditions can help separate Olaquindox from co-eluting interferences.[3] This can involve trying different stationary phases, mobile phase compositions, or gradient profiles.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.[9]
Problem 2: My recovery for Olaquindox is inconsistent across different sample batches.
Solution: Inconsistent recovery is often linked to variability in the sample matrix and the extraction procedure.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned above, a SIL-IS is highly recommended to correct for variability in extraction recovery.[9]
-
Matrix-Matched Calibration: If a SIL-IS is not available, using matrix-matched calibration curves can help compensate for matrix-related inconsistencies. Prepare your calibration standards in a blank matrix that is representative of your samples.[5]
-
Standard Addition Method: The standard addition method can also be used to correct for matrix effects and recovery issues, especially when a blank matrix is not available.[3]
Experimental Protocols
Protocol 1: Extraction and SPE Cleanup of Olaquindox Metabolites from Swine Tissues
This protocol is adapted from a method for the simultaneous determination of Olaquindox and Carbadox residues in swine muscle and liver.[5][8]
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of an extraction solution (2% metaphosphoric acid in 20% methanol).
-
Vortex for 1 minute.
-
Shake mechanically for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column: Oasis MAX (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 5 mL of 5% methanol in water.
-
Wash with 5 mL of methanol.
-
-
Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Matrix Effects on Olaquindox and its Metabolites in Swine Liver
| Analyte | Matrix Effect (%)[5] |
| Desoxyolaquindox (DOLQ) | 15.2 |
| Quinoxaline-2-carboxylic acid (QCA) | 23.8 |
| QCA-glycine | 11.5 |
Data from a study on the simultaneous determination of Carbadox and Olaquindox related residues in swine tissues.[5] A positive percentage indicates ion suppression.
Visualizations
Caption: Experimental workflow for Olaquindox analysis in tissues.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Quinoxaline Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic analysis of quinoxaline compounds, with a special focus on improving the peak shape of molecules like Olaquindox.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoxaline compound peaks, like Olaquindox, often show tailing in reversed-phase HPLC?
A1: Peak tailing for basic compounds like many quinoxalines is a common issue in reversed-phase chromatography. The primary cause is the interaction between the basic analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5] These silanol groups can be acidic and interact with the basic quinoxaline molecule, leading to a secondary retention mechanism that broadens the peak and causes tailing.[3][5]
Q2: How does the mobile phase pH affect the peak shape of Olaquindox?
A2: The pH of the mobile phase is a critical parameter that influences the ionization state of both the analyte and the stationary phase. For basic compounds, working at a low pH (typically below 3) can suppress the ionization of residual silanol groups, minimizing their interaction with the protonated basic analyte and thereby improving peak shape.[4][5][6] However, studies have shown that varying the mobile phase pH has a relatively small effect on the retention time of Olaquindox itself.[7] This suggests that while pH optimization is a good practice, it may not be the sole solution for severe peak tailing with this specific compound.
Q3: What are mobile phase additives, and can they improve the peak shape of my quinoxaline compounds?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic compounds, additives like triethylamine (TEA) or formic acid are commonly used.
-
Triethylamine (TEA): This basic additive competes with the analyte for interaction with the acidic silanol groups on the stationary phase, effectively "masking" them and reducing peak tailing.[3][8][9]
-
Formic Acid: This acidic additive helps to keep the silanol groups protonated and non-ionized, which can improve the peak shape for basic analytes.[10][11][12][13][14]
Q4: Can the choice of HPLC column impact the peak shape of Olaquindox?
A4: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing. When analyzing basic compounds like Olaquindox, consider the following:
-
High-Purity Silica (Type B): Use columns packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites.[1]
-
End-Capped Columns: Choose columns that are thoroughly end-capped, a process that chemically derivatizes most of the residual silanol groups.[5]
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or entirely different materials like polymeric or graphitic carbon, which have different surface chemistries. In a study comparing different columns for the analysis of Olaquindox and Carbadox, the Waters Symmetry Shield RP-8 column was found to provide slightly higher efficiency and lower peak tailing for both analytes.[7]
Troubleshooting Guides
Issue: Significant Peak Tailing for Olaquindox
This guide provides a systematic approach to troubleshooting and improving the peak shape of Olaquindox and other quinoxaline compounds.
Troubleshooting Workflow
References
- 1. scribd.com [scribd.com]
- 2. iosrphr.org [iosrphr.org]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. severe tailing on column - Chromatography Forum [chromforum.org]
- 9. chromforum.org [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Troubleshooting poor recovery of Olaquindox during solid-phase extraction cleanup
Welcome to the technical support center for troubleshooting solid-phase extraction (SPE) of Olaquindox. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor analyte recovery during sample cleanup.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor Olaquindox recovery during SPE?
Poor recovery is a frequent issue in SPE and can be attributed to several factors throughout the process. The main causes fall into four categories:
-
Improper Method Parameters: Incorrect choice of sorbent, solvents, pH, or flow rate can lead to significant analyte loss.[1][2]
-
Analyte Breakthrough: The analyte does not bind to the sorbent during sample loading and is lost.[3]
-
Analyte Loss During Wash: The wash solvent is too strong and prematurely elutes the Olaquindox along with interferences.[3]
-
Incomplete Elution: The elution solvent is too weak to fully desorb the Olaquindox from the SPE cartridge.[3]
Q2: My Olaquindox recovery is low. How do I determine where the analyte was lost?
To pinpoint the stage of analyte loss, you should systematically collect and analyze the fractions from each step of the SPE protocol (load, wash, and elution).[2][3] Processing a known standard through the extraction procedure will help verify where the loss is occurring.[3] If the analyte is found in the loading or wash fractions, retention needs to be improved. If it remains on the column after elution, the elution step needs to be strengthened.
Q3: What are the key physicochemical properties of Olaquindox that I should consider for SPE method development?
Understanding the properties of Olaquindox is critical for optimizing its retention and elution. It is a pale yellow crystalline powder that is sensitive to light.[4] Key properties are summarized in the table below. Its limited solubility in water and solubility in organic solvents like DMSO and dimethylformamide are particularly important for selecting appropriate loading and elution solvents.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C12H13N3O4 | [4][5] |
| Molecular Weight | 263.25 g/mol | [4][5] |
| Appearance | Pale yellow crystalline powder | [6][7] |
| Melting Point | ~209°C (decomposes) | [4][5] |
| Solubility | Sparingly soluble to insoluble in water; soluble in dimethylformamide and DMSO. | [4][5][6] |
| Stability | Readily degraded by light. | [4] |
Q4: Which type of SPE cartridge is most effective for Olaquindox cleanup?
The choice of sorbent is a critical factor.[8] For Olaquindox, two main types have been shown to be effective:
-
Molecularly Imprinted Polymers (MIPs): These polymers are synthesized to have specific recognition sites for Olaquindox, offering high selectivity and recovery rates, often ranging from 90% to 96%.[9][10] MIPs are particularly effective for complex matrices like animal feed.[9]
-
Reversed-Phase Sorbents (e.g., C18): Standard C18 cartridges can be used for Olaquindox extraction. While potentially less selective than MIPs, they can provide adequate cleanup, especially when the SPE method is properly optimized.[9][11] Optimization of factors like sample pH, loading flow rate, and eluent composition is crucial for achieving good recovery with C18 sorbents.[9]
Section 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during the SPE workflow.
Problem Area 1: Analyte Breakthrough (Loss During Sample Loading)
Q: How do I know if Olaquindox is breaking through during sample loading? Analyze the effluent collected during the sample loading step. The presence of a significant amount of Olaquindox confirms that the analyte is not being adequately retained on the sorbent.
Q: What should I do if I suspect breakthrough? If breakthrough occurs, you need to enhance the interaction between Olaquindox and the sorbent. Consider the following adjustments:
-
Decrease Loading Flow Rate: Reducing the flow rate (e.g., to ~1 mL/min) allows more time for the analyte to interact with and bind to the sorbent.[1][2]
-
Adjust Sample pH: The pH of the sample can affect the charge state of both the analyte and the sorbent. For reversed-phase SPE, adjust the pH to ensure Olaquindox is in a neutral, non-ionized form to maximize hydrophobic retention.[1][12]
-
Modify the Loading Solvent: The analyte may have a higher affinity for the loading solvent than the sorbent.[2] Try diluting the sample with a weaker solvent (e.g., water) to reduce the solvent's elution strength and promote binding.
-
Re-evaluate Sorbent Choice: The chosen sorbent may not be appropriate. If using a reversed-phase cartridge for a polar analyte, retention will be poor.[1] Consider switching to a sorbent with a stronger retention mechanism or a higher loading capacity.[2][13]
Problem Area 2: Analyte Loss During Wash Step
Q: How can I prevent losing Olaquindox during the wash step? The goal of the wash step is to remove interferences without eluting the target analyte. If Olaquindox is being lost, the wash solvent is too strong. Collect and analyze the wash fraction to confirm this loss.
Q: My wash solvent seems too strong. How do I select a more appropriate one? To optimize the wash step, follow these guidelines:
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave Olaquindox bound to the sorbent.[2][3]
-
Test Different Solvents: Experiment with different wash solvents to find one that provides the best balance of cleanup and recovery.
-
Control Flow Rate: A slow and controlled flow rate (~1–2 mL/min) during the wash step can help prevent the analyte from being abruptly stripped from the sorbent.[1]
Problem Area 3: Incomplete Elution (Analyte Stuck on Cartridge)
Q: Why is my Olaquindox not eluting completely from the SPE cartridge? This indicates that the elution solvent is not strong enough to disrupt the interactions between Olaquindox and the sorbent.[1][3] Secondary interactions between the analyte and the sorbent material may also be contributing to strong retention.[3]
Q: How can I improve the elution of Olaquindox? To achieve complete elution, you may need to make the following adjustments:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or switch to a stronger solvent entirely.[1][14]
-
Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try increasing the elution volume in increments and collecting multiple small fractions to see when the analyte is fully eluted.[1]
-
Adjust Eluent pH: For ionizable compounds, adjusting the pH of the elution solvent can neutralize the analyte, disrupting ionic interactions with the sorbent and facilitating elution.[1]
-
Incorporate a "Soak Step": After adding the elution solvent, allow it to remain in the sorbent bed for 1-5 minutes before applying vacuum or pressure.[2] This "soaking" step allows for better equilibration and can significantly improve desorption and recovery.
Problem Area 4: Poor Reproducibility
Q: My recovery rates are inconsistent between samples. What are the likely causes? Poor reproducibility is often caused by subtle variations in the experimental procedure.[2] Common culprits include:
-
Inconsistent Sample Pre-treatment: Ensure all samples are prepared identically. Incomplete dissolution of the analyte can lead to variable results.[2]
-
Cartridge Bed Drying Out: Do not allow the sorbent bed to dry out between the conditioning/equilibration and sample loading steps. This can deactivate the sorbent and lead to inconsistent retention.[1]
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution will affect analyte interaction time and lead to variable recovery. Using an automated system or being meticulous with manual procedures can help.[1]
-
Sorbent Inconsistency: Variations between different batches of SPE cartridges can sometimes cause reproducibility issues.[15]
Section 3: Experimental Protocols and Data
Generic Protocol for Olaquindox SPE Cleanup (C18 Cartridge)
This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix.
1. Cartridge Conditioning:
- Pass 3 mL of methanol or acetonitrile through the C18 cartridge. This wets the sorbent and activates the stationary phase.[13] Do not let the cartridge dry.
2. Cartridge Equilibration:
- Pass 3 mL of reagent-grade water through the cartridge. If the sample is dissolved in a buffered solution, equilibrate with that same buffer (without the analyte). This prepares the sorbent for the sample's solvent environment.[13]
- Ensure about 1 mm of solvent remains above the sorbent bed to prevent drying.[12]
3. Sample Loading:
- Load the pre-treated sample at a slow, consistent flow rate (e.g., 1 mL/min).[2] A slow rate is crucial for ensuring proper retention.
4. Washing:
- Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences. The exact composition should be optimized to maximize interference removal without eluting Olaquindox.[2]
5. Elution:
- Elute the Olaquindox with 2-4 mL of a strong solvent, such as acetonitrile or methanol. It may be beneficial to collect the eluate in two separate fractions to ensure complete recovery.[1] Consider adding a small amount of a modifier (acid or base) if secondary interactions are suspected.[1]
Data Summary: Factors Influencing Olaquindox Recovery
The following table summarizes key experimental variables and their impact on SPE recovery.
| Parameter | Potential Problem with Poor Recovery | Recommended Action to Improve Recovery |
| Sorbent Choice | Sorbent has low affinity for Olaquindox. | Use a more retentive sorbent (e.g., MIPs) or a C18 sorbent with higher carbon load.[1][9] |
| Sample pH | Olaquindox is ionized, reducing retention on reversed-phase media. | Adjust sample pH to ensure Olaquindox is in its neutral form.[1][12] |
| Loading Flow Rate | Too high, preventing equilibrium and causing breakthrough. | Decrease flow rate to 1 mL/min or less.[1][2] |
| Wash Solvent | Too strong, causing premature elution of Olaquindox. | Decrease the organic content of the wash solvent.[2][3] |
| Elution Solvent | Too weak, resulting in incomplete desorption. | Increase organic content, use a stronger solvent, or adjust pH.[1][14] |
| Elution Volume | Insufficient to completely desorb the analyte. | Increase the elution volume and/or collect multiple fractions.[1] |
Section 4: Visual Guides and Workflows
The following diagrams illustrate the standard SPE process and a logical workflow for troubleshooting poor recovery.
Caption: The five primary steps of Solid-Phase Extraction and potential points of analyte loss.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fao.org [fao.org]
- 5. chembk.com [chembk.com]
- 6. sico.be [sico.be]
- 7. Olaquindox (Olakvindoks) Powder API, Raw Material CAS 23696-28-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. Molecularly imprinted solid-phase extraction combined with high-performance liquid chromatography for analysis of trace olaquindox residues in chick feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - PL [thermofisher.com]
- 15. hawach.com [hawach.com]
Technical Support Center: Optimizing Olaquindox Separation with HPLC
Welcome to our dedicated technical support center for the robust separation of Olaquindox using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an HPLC column for Olaquindox analysis?
A1: The most crucial factor is the choice of the stationary phase. For Olaquindox, a nonpolar compound, reversed-phase chromatography is the predominant mode of separation. C18 columns are widely used and have demonstrated excellent performance. However, the specific characteristics of the C18 packing material, such as end-capping and silica purity, can significantly impact peak shape and resolution.
Q2: Are there alternative stationary phases to C18 for Olaquindox separation?
A2: Yes, while C18 is the most common choice, other reversed-phase columns can offer advantages depending on the sample matrix and potential interfering compounds. Columns such as RP-8 and Phenyl have also been successfully employed for the analysis of Olaquindox.[1] A Waters Symmetry Shield RP-8 column, for instance, has been reported to provide slightly higher efficiency and reduced peak tailing for Olaquindox analysis compared to some C18 and Phenyl columns.[1]
Q3: What are the typical column dimensions and particle sizes for Olaquindox analysis?
A3: For standard analytical HPLC, columns with lengths of 150 mm or 250 mm and internal diameters of 4.6 mm are common. The particle size of the packing material typically ranges from 3 µm to 10 µm.[2][3] Smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and faster analysis times, but require systems capable of handling higher backpressures.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Olaquindox.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: My Olaquindox peak is showing significant tailing. What are the likely causes and how can I fix it?
-
A: Peak tailing for a basic compound like Olaquindox can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between Olaquindox and acidic silanol groups on the silica backbone of the column are a common cause.
-
Solution: Use a modern, high-purity, end-capped C18 column. Consider a column with a base-deactivated stationary phase.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Column Contamination: Buildup of sample matrix components on the column can lead to active sites.
-
Solution: Flush the column with a strong solvent or use a guard column to protect the analytical column.
-
-
-
-
Q: I am observing peak fronting for Olaquindox. What could be the issue?
-
A: Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Problem: Inconsistent Retention Times
-
Q: The retention time for Olaquindox is shifting between injections. What should I check?
-
A: Retention time variability can be traced to several sources:
-
Unstable Pumping: Fluctuations in the pump flow rate will directly affect retention times.
-
Solution: Ensure the pump is properly primed and free of air bubbles. Check for leaks in the system.
-
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components in gradient or isocratic elution can cause shifts.
-
Solution: Prepare fresh mobile phase and ensure accurate measurements. If using a gradient, check the proportioning valves.
-
-
Column Temperature: Variations in column temperature will affect retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[5]
-
-
Lack of Equilibration: Insufficient column equilibration time between runs, especially in gradient methods, can lead to inconsistent retention.
-
Solution: Increase the equilibration time to ensure the column is returned to the initial conditions before the next injection.
-
-
-
Problem: Loss of Resolution
-
Q: I am no longer getting baseline separation between Olaquindox and other components in my sample. What should I do?
-
A: Loss of resolution can be due to:
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency.
-
Solution: Replace the column with a new one of the same type.
-
-
Changes in Mobile Phase: A change in the mobile phase composition or pH can significantly alter selectivity.
-
Solution: Carefully prepare a fresh mobile phase according to the validated method.
-
-
Contamination: A contaminated guard or analytical column can lead to peak broadening and loss of resolution.
-
Solution: Replace the guard column. If the analytical column is contaminated, it may need to be flushed or replaced.
-
-
-
Data Presentation
Table 1: Comparison of HPLC Columns for Olaquindox Separation
| Column Name | Stationary Phase | Dimensions | Particle Size | Observations | Reference |
| Waters Symmetry Shield | RP-8 | - | - | Provided slightly higher efficiency and lower peak tailing. | [1] |
| LichroCART Purosphere | RP-18 | - | - | Studied for comparison. | [1] |
| Zorbax Phenyl SDB | Phenyl | - | - | Studied for comparison. | [1] |
| Shimadzu PC8-10/S2504 | C8 | 250 mm x 4.0 mm | 10 µm | Used for determination in feeds. | [2] |
| ZORBAX SB-C18 | C18 | 250 mm x 4.6 mm | 5 µm | Used for simultaneous determination of Olaquindox and its metabolites. | [3] |
| Thermo Scientific Hypersil Gold | C18 | 150 mm x 2.1 mm | 5 µm | Used in an LC-MS/MS method. | [6] |
Table 2: Summary of Chromatographic Conditions from Various Studies
| Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| Acetonitrile/Water (varied) | 1.0 | 373 | - | [1] |
| Methanol/Water (20:80, v/v) | 0.8 | 260 | 30 | [2] |
| Gradient: 0.1% Formic Acid in Water (A) and Acetonitrile (B) | 1.0 | UV (not specified) | 30 | [3] |
| Gradient: 0.1% Formic Acid in Water (A) and Acetonitrile (B) | 0.2 | MS/MS | - | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Olaquindox in Animal Feed[1]
-
Column: Waters Symmetry Shield RP-8
-
Mobile Phase: Optimized mixture of acetonitrile and water. The exact ratio should be determined during method development to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 373 nm
-
Sample Preparation: a. Extract feed samples with a 50:50 (v/v) mixture of methanol and water for 60 minutes. b. Perform a solid-phase extraction (SPE) clean-up using an AccuBond Alumina N cartridge.
Protocol 2: HPLC-UV Method for Olaquindox and its Metabolites in Tissue[3]
-
Column: ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm) with a C18 guard column.
-
Mobile Phase:
-
A: 0.6% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with 85% A and 15% B, hold for 5 minutes, then proceed with a gradient to separate Olaquindox and its metabolites.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 40 µL
-
Detection: UV detector (wavelength not specified in the abstract, but likely in the range of 260-375 nm based on other methods).
Visualizations
Caption: Workflow for selecting an optimal HPLC column for Olaquindox separation.
Caption: Troubleshooting workflow for common HPLC issues with Olaquindox analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [The determination of olaquindox in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing and correcting ion suppression of the Olaquindox-d4 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting ion suppression of the Olaquindox-d4 signal in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to a decreased signal intensity, impacting the accuracy, precision, and sensitivity of the analytical method.[1] Even though this compound is a deuterated internal standard intended to compensate for such effects, it can also be susceptible to ion suppression.
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for ion suppression?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to mimic the behavior of the analyte (Olaquindox) and compensate for matrix effects, this correction is not always perfect.[3][4] Differential ion suppression can occur, where the analyte and the internal standard are suppressed to different extents. This can be caused by slight differences in their chromatographic retention times or variations in the sample matrix.[3][5] It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[3]
Q3: What are the common causes of ion suppression for this compound?
A3: Common causes of ion suppression in LC-MS/MS analysis, which can also affect this compound, include:
-
Co-eluting matrix components: Endogenous substances from the sample matrix (e.g., salts, lipids, proteins) that elute at the same time as this compound can compete for ionization.[1]
-
High concentrations of the analyte or internal standard: At high concentrations, both the analyte and the internal standard can suppress each other's ionization.[3][6]
-
Mobile phase additives: Certain additives in the mobile phase can interfere with the ionization process.
-
Poor sample preparation: Inadequate removal of matrix components during sample extraction and cleanup can lead to significant ion suppression.
Q4: How can I assess the extent of ion suppression affecting my this compound signal?
A4: The most common method to assess ion suppression is the post-extraction spike method. This involves comparing the response of this compound in a clean solvent to its response in a sample matrix that has been spiked with the same concentration of the standard after extraction. A lower response in the matrix indicates ion suppression.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues related to this compound ion suppression.
Problem 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from co-eluting matrix components. | An increase in the this compound signal intensity and improved consistency across samples. |
| Suboptimal Ion Source Parameters | 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned for the specific m/z of this compound. 2. Optimize Source Conditions: Adjust parameters such as spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and temperature to maximize the this compound signal. | Enhanced signal response and stability. |
| Analyte and Internal Standard Co-suppression | 1. Check Concentration: Verify that the concentration of the spiked this compound is not excessively high, which could lead to self-suppression or suppression of the analyte.[1] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and lessen ion suppression. | A more stable and proportional response of the internal standard. |
Problem 2: Poor Correlation Between Olaquindox and this compound Response (Differential Ion Suppression)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chromatographic Separation of Analyte and Internal Standard | 1. Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Olaquindox and this compound have the same retention time. Even slight shifts can lead to different matrix effects.[3][5] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure co-elution. | Overlapping chromatographic peaks for the analyte and internal standard, leading to more consistent response ratios. |
| Matrix-Dependent Differential Suppression | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[7] This helps to compensate for consistent matrix effects. 2. Evaluate Different Matrices: If analyzing samples from various sources, assess the matrix effect for each type to understand its variability. | Improved accuracy and precision of quantification. |
Quantitative Data Summary
The following table summarizes the potential extent of matrix effects on quinoxaline derivatives, including Olaquindox, as reported in a validation study. This data highlights the importance of assessing and addressing ion suppression.
| Analyte | Matrix | Matrix Effect (%) |
| Desoxyolaquindox (DOLQ) | Swine Liver | 11.5 - 23.8 |
| Desoxycarbadox (DCBX) | Swine Liver | 11.5 - 23.8 |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Liver | 11.5 - 23.8 |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Liver | 11.5 - 23.8 |
| QCA-glycine | Swine Liver | 11.5 - 23.8 |
| MQCA-glycine | Swine Liver | 11.5 - 23.8 |
Data sourced from a study on the determination of Carbadox and Olaquindox-related residues in swine tissues.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression on the this compound signal.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using the established sample preparation protocol. Spike the same known concentration of this compound into the final extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100
A positive ME value indicates ion suppression, while a negative value suggests ion enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase composition and gradient for Olaquindox HPLC
Welcome to our dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of Olaquindox. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the HPLC analysis of Olaquindox.
Mobile Phase and Gradient Optimization
Q1: How do I select the optimal mobile phase for Olaquindox analysis?
A1: The choice of mobile phase depends on the specific requirements of your analysis, such as the need to separate Olaquindox from its metabolites or other components in the sample matrix. A common starting point for reversed-phase HPLC of Olaquindox is a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most frequently used organic solvents. Acetonitrile generally offers lower UV absorbance and viscosity, which can lead to more stable baselines and lower backpressure.[1][2] Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile.[2][3][4]
-
Aqueous Phase: An acidic buffer is often employed to ensure consistent peak shapes. Formic acid or acetic acid at concentrations of 0.1% to 0.6% in water are commonly used to maintain a low pH.[5][6] This helps to suppress the ionization of any residual silanol groups on the HPLC column, which can otherwise lead to peak tailing.[7]
Q2: Should I use an isocratic or gradient elution for Olaquindox?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing only Olaquindox or when separating it from a few other well-resolved compounds. It is often simpler to set up and provides a stable baseline. A mobile phase of methanol:water (20:80, v/v) has been used for the determination of Olaquindox in feeds.
-
Gradient elution , where the proportion of the organic solvent is increased over time, is necessary for complex samples containing Olaquindox and its various metabolites, which may have a wide range of polarities.[5][6] A gradient program allows for the efficient elution of both polar and non-polar compounds in a single run.
Troubleshooting Common Chromatographic Problems
Q3: My Olaquindox peak is tailing. What are the possible causes and solutions?
A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.
-
Cause 1: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the Olaquindox molecule, causing tailing.[5][6][7][8]
-
Solution: Lowering the pH of the mobile phase (typically to between 2 and 4) with an acidic modifier like formic acid or acetic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[7][9] Using a modern, high-purity, end-capped column can also significantly reduce silanol activity.[7]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
Q4: I am observing peak fronting for my Olaquindox standard. Why is this happening?
A4: Peak fronting, where the front of the peak is sloped, can occur for several reasons.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 2: Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Q5: My chromatogram shows split peaks for Olaquindox. What should I do?
A5: Split peaks can be indicative of several issues occurring either before or during the separation.
-
Cause 1: Disruption in the Flow Path: A partially blocked column inlet frit or a void at the head of the column can cause the sample to travel through the column in two different paths, resulting in a split peak. This will typically affect all peaks in the chromatogram.
-
Solution: Back-flushing the column may dislodge particulates from the frit. If a void has formed, the column will likely need to be replaced.
-
-
Cause 2: Co-elution with an Impurity: If only the Olaquindox peak is splitting, it may be due to the co-elution of a closely related impurity or a degradation product.
-
Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) or the temperature to improve the resolution between the two compounds.
-
Q6: I am experiencing baseline drift during my gradient analysis of Olaquindox. How can I resolve this?
A6: Baseline drift in gradient elution is often related to the mobile phase.
-
Cause 1: Mismatched UV Absorbance of Mobile Phase Solvents: If the organic and aqueous components of your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the composition changes during the gradient.
-
Solution: Use high-purity HPLC-grade solvents. Consider using a wavelength where both mobile phase components have low absorbance.
-
-
Cause 2: Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant temperature for the column. Ensure the detector is also in a temperature-stable environment.
-
-
Cause 3: Column Bleed or Contamination: The elution of contaminants from the column during the gradient can cause the baseline to rise.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q7: What are the likely sources of ghost peaks in my blank runs?
A7: Ghost peaks are unexpected peaks that appear in blank injections and can originate from several sources.
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run.
-
Solution: Use fresh, high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Cause 2: Carryover from Previous Injections: Residual sample from a previous injection can be introduced into the current run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol for the autosampler. Injecting a blank after a high-concentration sample can help confirm and mitigate carryover.
-
-
Cause 3: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.
-
Solution: Regularly clean and maintain the HPLC system.
-
Data Presentation
Table 1: Example HPLC Methods for Olaquindox Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Gradient) |
| Mobile Phase A | - | 0.6% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol:Water (20:80, v/v) | Acetonitrile | Acetonitrile |
| Gradient Program | Isocratic | 0-5 min: 15% B, 5-25 min: 15-90% B, 25-28 min: 90% B | 0-12 min: 15-80% B, 12-17 min: 80% B |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.2 mL/min |
| Column | Shimadzu PC8-10/S2504 (250 x 4.0 mm, 10 µm) | ZORBAX SB-C18 (250 x 4.6 mm, 5 µm) | Thermo Scientific Hypersil Gold C18 (150 x 2.1 mm, 5 µm) |
| Column Temperature | 30 °C | 30 °C | Not Specified |
| Detection Wavelength | 260 nm | 320 nm | MS/MS Detection |
| Reference | [5][6] |
Experimental Protocols
Protocol 1: Gradient HPLC-UV Method for Olaquindox and its Metabolites
This protocol is based on a method for the simultaneous determination of Olaquindox and its metabolites in tissue samples.[5][6]
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 6 mL of formic acid to 994 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) with a C18 guard column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 40 µL.
-
-
Gradient Program:
-
0-5 min: 85% A, 15% B
-
5-25 min: Linear gradient from 15% B to 90% B (i.e., 85% A to 10% A)
-
25-28 min: Hold at 90% B
-
Post-run: Re-equilibrate the column with the initial mobile phase composition for a sufficient time before the next injection.
-
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Validation & Comparative
Comparison of different extraction methods for Olaquindox in animal feed
This guide provides a comprehensive comparison of various methods for the extraction of Olaquindox from animal feed, tailored for researchers, scientists, and professionals in drug development. The following sections detail the performance of different techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.
Quantitative Performance of Extraction Methods
The efficiency and sensitivity of an extraction method are critical for the accurate quantification of Olaquindox in complex matrices like animal feed. The table below summarizes the key performance parameters of several common extraction and analytical techniques.
| Extraction Method | Analytical Method | Sample Matrix | Recovery (%) | LOD | LOQ | Citation |
| Solvent Extraction (Methanol/Water) with SPE (Alumina N) | HPLC-UV | Broiler chicken and porcine feeds | 95.3 - 97.2 | 0.02 mg/L | - | [1] |
| Solvent Extraction (Water/Acetonitrile) with SPE (C18 dispersive) | HPLC-MS/MS | Poultry and swine feedingstuffs | 95.07 - 104.62 | 80 µg/kg | 110 µg/kg | [2] |
| Solvent Extraction (Dimethylformamide) | HPLC-UV | Feeds | 98.58 - 101.63 | - | - | [3] |
| Solvent Extraction (Dichloromethane/Acetone) with SPE (Alumina N) | HPLC-DAD | Feed samples | - | - | - | [4] |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) | HPLC | Chick feeds | 90 - 96 | 68.0 ng/L | - | [5] |
| Solid-Phase Extraction (Oasis HLB) | UPLC-MS/MS | Mixed feed, concentrated feed, and additive premixed feed | 74.1 - 111 | - | 0.05 mg/kg | [6][7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, SPE: Solid-Phase Extraction, HPLC: High-Performance Liquid Chromatography, UPLC: Ultra-Performance Liquid Chromatography, UV: Ultraviolet Detector, DAD: Diode Array Detector, MS/MS: Tandem Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for some of the key extraction methods cited.
Solvent Extraction with Solid-Phase Extraction (SPE) and HPLC-UV Analysis
This method is suitable for the routine analysis of Olaquindox in various animal feeds.
-
Sample Preparation: Grind the feed sample to a fine powder.
-
Extraction:
-
Weigh 5 grams of the ground feed into a plastic bottle.
-
Add 50 mL of a methanol/water (50:50 v/v) solution.
-
Shake the bottle on a mechanical shaker for 60 minutes.
-
Centrifuge the extract to separate the solid particles.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through an AccuBond Alumina N cartridge to remove interfering substances.
-
-
Analysis:
-
Analyze the cleaned extract using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 373 nm.[1]
-
Solvent Extraction with Dispersive SPE and HPLC-MS/MS Analysis
This method offers high sensitivity and is ideal for confirmatory analysis.
-
Extraction:
-
Perform analyte extraction using a mixture of water and acetonitrile (1:1 v/v).
-
-
Cleanup:
-
Conduct a cleanup step using hexane and C18 dispersive phase.
-
-
Analysis:
-
Analyze the extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]
-
Molecularly Imprinted Solid-Phase Extraction (MISPE) with HPLC Analysis
This highly selective method is designed for the analysis of trace levels of Olaquindox.
-
Sample Preparation: Spike blank chick feed samples with Olaquindox at desired concentrations (e.g., 0.0025 and 0.010 mg/g).
-
Extraction and Cleanup:
-
Utilize a molecularly imprinted polymer as the sorbent for solid-phase extraction (MISPE). This provides high selectivity for Olaquindox.
-
-
Analysis:
-
Analyze the eluate using High-Performance Liquid Chromatography (HPLC).[5]
-
Visualizing the Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow comparing two common approaches for Olaquindox extraction and analysis.
Caption: Comparative workflow of two Olaquindox extraction methods.
This guide highlights that the choice of extraction method for Olaquindox in animal feed depends on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine screening, solvent extraction followed by SPE and HPLC-UV is a robust choice. For highly sensitive and confirmatory analyses, methods involving mass spectrometry are recommended. MISPE offers a highly selective alternative for trace-level detection.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The determination of olaquindox in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Molecularly imprinted solid-phase extraction combined with high-performance liquid chromatography for analysis of trace olaquindox residues in chick feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of analytical methods. This guide provides a comprehensive comparison of Olaquindox-d4's suitability as an internal standard for the quantification of related quinoxaline compounds, supported by experimental data and detailed protocols.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation and ionization in the mass spectrometer. Deuterated analogs are often considered the gold standard for internal standards in LC-MS/MS analysis as they have nearly identical retention times and ionization efficiencies to their non-deuterated counterparts, effectively compensating for matrix effects and variations in instrument response.
This guide will delve into the performance of this compound when used for the analysis of Olaquindox and other structurally related quinoxaline compounds of veterinary interest, such as Carbadox, Mequindox, and Quinocetone, as well as their primary metabolites.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is primarily evaluated based on its ability to compensate for variability in the analytical process, ensuring accuracy and precision. Key performance indicators include recovery rates and the mitigation of matrix effects. While ideally, a specific deuterated internal standard should be used for each analyte, practical and cost considerations often lead to the use of a single, structurally similar internal standard for multiple analytes.
Here, we summarize the performance of this compound and other deuterated internal standards in the analysis of various quinoxaline compounds.
| Analyte | Internal Standard | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| Olaquindox | This compound | Animal Feed | 95.07 | < 10 | Excellent recovery and precision, demonstrating the suitability of the deuterated analog.[1] |
| Quinoxaline-2-carboxylic acid (QCA) - Carbadox metabolite | d4-QCA | Fish Tissue | 92.7 - 104.3 | < 6 | The deuterated metabolite standard effectively quantified the target analyte. |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) - Olaquindox metabolite | d4-QCA | Fish Tissue | 92.7 - 104.3 | < 6 | d4-QCA proved to be a suitable internal standard for MQCA. |
| Olaquindox, QCA, MQCA | Not specified | Animal-derived food products | 72.6 - 90.5 | 3.2 - 13.1 | A multi-residue method with good performance, though specific internal standards for each analyte were not detailed.[2] |
| Carbadox & Olaquindox metabolites | Not specified | Swine Muscle | 99.8 - 101.2 | Not specified | High recovery rates were achieved in a method for simultaneous determination.[3] |
| Carbadox & Olaquindox related residues | Not specified | Swine Muscle and Liver | > 79.1 | < 9.2 | The method demonstrated good accuracy and precision for a range of related residues.[4] |
Discussion:
The data indicates that deuterated analogs, such as this compound and d4-QCA, provide excellent performance when used as internal standards for their corresponding non-deuterated analytes and closely related metabolites. The structural similarity and co-elution of the analyte and the deuterated internal standard are crucial for effective compensation of matrix effects, which can be a significant source of error in complex matrices like animal tissues and feed.
While there is a lack of direct comparative studies using this compound for a broader range of quinoxalines like Mequindox and Quinocetone, the principle of using a structurally similar deuterated internal standard suggests that it could be a viable option. However, validation would be essential to confirm its suitability for each specific analyte and matrix. Factors such as differences in polarity and ionization efficiency between this compound and other quinoxalines could influence its effectiveness. For multi-residue methods, the ideal scenario remains the use of a cocktail of corresponding deuterated internal standards for each target analyte.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative protocols for the extraction and analysis of quinoxaline compounds from animal-derived matrices.
Protocol 1: Multi-Residue Analysis of Quinoxalines in Animal-derived Food Products
This protocol is adapted from a method for the simultaneous determination of Olaquindox, Quinoxaline-2-carboxylic acid (QCA), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) in various food products of animal origin.[2]
1. Sample Preparation and Extraction:
-
Weigh 5g of homogenized sample into a 50 mL centrifuge tube.
-
Add the internal standard solution (e.g., this compound).
-
Add 10 mL of ethyl acetate and 10 mL of 0.1 mol/L sodium dihydrogen phosphate solution.
-
Vortex for 5 minutes and then place in a 40°C water bath for 20 minutes, with vortexing every 5 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process with another 10 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Reconstitute the dried extract in 2 mL of the initial mobile phase and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
Column: Agilent ZORBAX SB-C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase: A) 0.2% formic acid in water; B) Methanol.
-
Gradient: A suitable gradient to separate the target analytes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of Carbadox and Olaquindox Metabolites in Swine Muscle
This protocol is based on a method for the determination of Desoxycarbadox, QCA, and MQCA in pig muscle tissues.[3]
1. Sample Preparation and Extraction:
-
Weigh 2g of homogenized swine muscle into a centrifuge tube.
-
Add the appropriate internal standard(s).
-
Add 10 mL of a solution of 2% metaphosphoric acid in 20% methanol.
-
Homogenize and then centrifuge.
-
To the supernatant, add 10 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane and perform liquid-liquid extraction.
-
Separate the organic layer and evaporate to dryness at 45°C.
2. Reconstitution:
-
Re-dissolve the dried residue in 1 mL of 0.5% isopropanol in 1% acetic acid.
3. LC-MS/MS Parameters:
-
Column: A C8 column is recommended.[3]
-
Mobile Phase: A gradient system consisting of isopropanol/water/acetic acid and methanol.[3]
-
Ionization Mode: ESI+.
-
Detection Mode: MRM.
-
Note: The use of technologies like SelexION™ can help to reduce matrix effects.[3]
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC-UV and LC-MS/MS for the Determination of Olaquindox
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and practical considerations of two key analytical techniques for the detection and quantification of the quinoxaline antibiotic, Olaquindox.
The accurate determination of Olaquindox, a synthetic antimicrobial agent previously used as a growth promoter in animal feed, is crucial for regulatory monitoring and ensuring food safety due to its potential carcinogenic and mutagenic properties. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the two predominant analytical methods employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for Olaquindox analysis hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level residue detection and confirmatory analysis.
A summary of the key performance parameters for each technique is presented below, compiled from various validation studies.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.068 mg/kg (in feed)[1] | 0.01 - 80 µg/kg (in various matrices)[2][3][4] |
| Limit of Quantification (LOQ) | 0.3 mg/kg (in porcine gastrointestinal tract)[5] | 0.02 - 110 µg/kg (in various matrices)[2][3][4] |
| Linearity (Correlation Coefficient, r) | >0.99 | >0.997[2] |
| Recovery (%) | 90 - 101.63%[1][6] | 74.1 - 111%[7] |
| Precision (RSD%) | 2.5 - 6.2% (repeatability)[8] | < 14.6% (intra-day)[7] |
| Selectivity | Moderate, susceptible to matrix interference. | High, based on mass-to-charge ratio. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Generally higher for routine screening. | Can be lower due to more complex sample preparation and data analysis. |
Experimental Workflows
The analytical workflow for Olaquindox determination involves several key stages, from sample preparation to data acquisition. The following diagram illustrates a typical workflow for both HPLC-UV and LC-MS/MS methods.
References
- 1. Molecularly imprinted solid-phase extraction combined with high-performance liquid chromatography for analysis of trace olaquindox residues in chick feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [The determination of olaquindox in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of olaquindox, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Linearity, Range, and Calibration of Olaquindox Curves
For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods is paramount. This guide provides a comprehensive comparison of linearity, range, and calibration models for the quantification of Olaquindox, a quinoxaline antibiotic. The information presented is based on established regulatory guidelines and scientific literature to ensure robust and defensible analytical procedures.
The validation of an analytical method is a critical step in drug development and quality control, ensuring that the chosen method is fit for its intended purpose. Key validation parameters include linearity, range, accuracy, and precision. This guide will delve into the evaluation of linearity and range and compare different calibration models for Olaquindox analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Regulatory Framework for Method Validation
International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide a framework for the validation of analytical procedures.[1][2][3][4][5][6][7] The ICH Q2(R1) guideline, in particular, offers detailed recommendations on how to conduct validation studies.[1][2][3][8][9] These guidelines emphasize that a linear relationship should be evaluated across the specified range of the analytical procedure.[1]
Evaluating Linearity and Range for Olaquindox
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][10][11][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][10][11]
For assays of an active substance like Olaquindox, the typical range is 80% to 120% of the test concentration.[2] For the determination of impurities, the range must extend from the reporting level of the impurity to 120% of the specification.[1][3] A minimum of five concentration levels is recommended for establishing linearity.[1][2]
Experimental Data for Olaquindox Linearity
Several studies have demonstrated the linearity of analytical methods for Olaquindox in various matrices, such as animal feed and tissues. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques.
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| HPLC-UVD-FLD | Feed | Not explicitly stated, but described as broad | > 0.99 (implied) | [13][14] |
| HPLC-MS/MS | Poultry and Swine Feed | 9 - 110 µg/kg (LoQ as lower limit) | > 0.90 | |
| LC-MS/MS | Swine Muscle and Liver | 0.02 - 50 µg/kg (for DOLQ, a metabolite) | > 0.997 | [15][16] |
| LC-MS/MS | Fodder | 25 - 1,000 ng/mL | Not explicitly stated, but shown in curve | [17] |
| HPLC-UV/DAD | Feedstuff | Not explicitly stated | Not explicitly stated | [18] |
LoQ: Limit of Quantification; DOLQ: Desoxyolaquindox
Calibration Models for Olaquindox Curves
The choice of calibration model is crucial for the accuracy of the analytical results. While a simple linear regression is often sufficient, more complex models may be necessary, especially over a wide dynamic range.
1. Linear Regression (Least Squares): This is the most common model, assuming a linear relationship between the analyte concentration and the instrumental response. The relationship is described by the equation y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. A correlation coefficient (r) or coefficient of determination (r²) close to 1 (typically ≥0.99) is considered evidence of a good fit.[8]
2. Weighted Least Squares Regression: This model is particularly useful when the variance of the measurements is not constant across the concentration range (a condition known as heteroscedasticity). This is often observed in bioanalytical methods where the variability is higher at lower concentrations. Weighting factors, such as 1/x or 1/x², can be applied to give more weight to the data points with lower variance, thus improving the accuracy of the calibration curve at the lower end of the range.[9][13][14] One study on Olaquindox in feed specifically mentions the use of the weighted least squares method to achieve good linearity over a broad range.[13][14]
3. Non-linear Regression: For some analytical techniques, such as immunoassays, the relationship between concentration and response may not be linear.[2] In such cases, a non-linear function must be used to describe the calibration curve.[2] For HPLC and LC-MS/MS analysis of Olaquindox, non-linear responses are less common but should be considered if the data does not fit a linear model.
Experimental Protocols
A detailed experimental protocol for evaluating the linearity, range, and calibration model for Olaquindox analysis by HPLC-UV or LC-MS/MS would typically involve the following steps:
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of Olaquindox reference standard and dissolve it in a suitable solvent (e.g., methanol/water) to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the appropriate solvent or matrix blank. The concentrations should span the expected working range of the method. For an assay, this would typically be 80%, 90%, 100%, 110%, and 120% of the target concentration.
Sample Preparation
The sample preparation method will depend on the matrix. For animal feed, a common procedure involves:
-
Extraction: Extraction of the analyte from the feed matrix using a suitable solvent mixture, such as acetonitrile and a buffer solution.[13]
-
Cleanup: A Solid-Phase Extraction (SPE) step may be necessary to remove interfering substances from the sample extract.[17]
Chromatographic Analysis
The prepared standard solutions and samples are then analyzed using a validated HPLC-UV or LC-MS/MS method. The specific chromatographic conditions (e.g., column, mobile phase, flow rate, injection volume, and detector settings) should be optimized for the separation and detection of Olaquindox.
Data Analysis
-
Construct Calibration Curve: Plot the peak area or peak height response against the corresponding concentration of the standard solutions.
-
Evaluate Linearity: Perform a linear regression analysis and determine the slope, y-intercept, and the coefficient of determination (r²). An r² value of ≥0.99 is generally considered acceptable for assays.[9]
-
Assess Residuals: Plot the residuals (the difference between the observed response and the response predicted by the regression line) against the concentration. A random distribution of residuals around the zero line indicates a good fit of the linear model.
-
Consider Weighted Regression: If the residuals show a pattern (e.g., increasing with concentration), it may indicate heteroscedasticity, and a weighted least squares regression should be considered.
-
Determine the Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[1]
Visualizing the Workflow
The following diagrams illustrate the key workflows in evaluating the linearity and calibration of an analytical method for Olaquindox.
Caption: Workflow for Linearity Evaluation of Olaquindox.
Caption: Decision Tree for Selecting a Calibration Model.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 7. scribd.com [scribd.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of olaquindox, oxytetracycline and chlorotetracycline in feeds by high performance liquid chromatography with ultraviolet and fluorescence detection adopting online synchronous derivation and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Olaquindox-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Olaquindox-d4, a deuterated analog of the quinoxaline antibiotic Olaquindox. The following procedures are designed to minimize risk and provide clear, actionable steps for laboratory personnel.
Hazard Identification and Risk Assessment:
This compound, like its parent compound Olaquindox, should be handled as a potent powder. The primary hazards associated with Olaquindox include:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the frequency of handling, and the specific laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the required PPE and engineering controls for handling this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure by capturing airborne particles at the source. |
| Ventilated Enclosure (for larger quantities) | Provides a higher level of containment for procedures with a greater potential for aerosolization. | |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To prevent inhalation of fine particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. The outer pair can be removed and disposed of immediately after handling. |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from splashes or airborne particles. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed, step-by-step protocol for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Ensure the chemical fume hood is functioning correctly.
- Designate a specific area within the fume hood for handling this compound.
- Cover the work surface with absorbent, disposable bench paper.
- Assemble all necessary equipment and materials before retrieving the this compound container.
- Put on all required PPE as specified in the table above.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of this compound powder inside the chemical fume hood.
- Use a dedicated set of spatulas and weighing boats.
- To minimize dust generation, handle the powder gently and avoid rapid movements.
- If possible, use a "wetting" technique by adding a small amount of the solvent to the powder to create a slurry before transferring.
3. Dissolving and Solution Preparation:
- Add solvent to the container with the weighed this compound slowly to avoid splashing.
- Cap the container securely before mixing or vortexing.
- If heating is required, use a controlled heating block within the fume hood.
4. Post-Handling and Decontamination:
- Decontaminate all non-disposable equipment that came into contact with this compound. A 70% ethanol solution followed by a suitable laboratory detergent is recommended.
- Wipe down the work surface in the fume hood with the same decontaminating solution.
- Carefully fold the disposable bench paper inward and place it in the designated hazardous waste container.
- Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, inner gloves, and finally, the respirator.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any unused this compound powder. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of these solutions down the drain.
-
Disposal Method: All hazardous waste must be disposed of through a licensed professional waste disposal company.[3] Follow your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection) and cover the spill with an absorbent material. Carefully collect the material and place it in a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
